4-(3-Imidazol-1-yl-propoxy)-benzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
4-(3-imidazol-1-ylpropoxy)benzoic acid |
InChI |
InChI=1S/C13H14N2O3/c16-13(17)11-2-4-12(5-3-11)18-9-1-7-15-8-6-14-10-15/h2-6,8,10H,1,7,9H2,(H,16,17) |
InChI Key |
YXCWWPDCHRNOQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCN2C=CN=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: pKa Determination & Analysis of Imidazole-Functionalized Benzoic Acid Derivatives
Executive Summary
Context: Imidazole-functionalized benzoic acids represent a critical class of zwitterionic scaffolds in drug discovery and materials science (e.g., MOF linkers). Their physicochemical behavior is governed by two distinct ionization centers: the basic imidazole nitrogen (
Part 1: Theoretical Framework & Ionization Equilibria
The Zwitterionic Challenge
Unlike simple acids, imidazole-functionalized benzoic acids exist primarily as zwitterions (dipolar ions) in the physiological pH range (pH 5–7).
-
Site A (Acidic): The carboxylic acid protonates/deprotonates (typically pKa ~3.5–4.5).
-
Site B (Basic): The imidazole
site accepts a proton (typically pKa ~5.0–6.5 depending on substitution).
The proximity of these pKa values creates a "buffer trough" where the neutral species is transient. We must distinguish between the Micro-constants (individual site ionization) and Macro-constants (observed bulk ionization).
Ionization Pathway Diagram
The following diagram illustrates the protonation states of 4-(1H-imidazol-1-yl)benzoic acid as a function of pH.
Caption: Stepwise dissociation pathway. Note that the Zwitterionic species dominates at pH values between pKa1 and pKa2, often corresponding to the Isoelectric Point (pI).
Part 2: Structure-Property Relationships (Data Analysis)
The linkage position (N-linked vs. C-linked) and the substitution pattern (ortho/meta/para) drastically alter the electronic environment of the imidazole ring.
Electronic Effects
-
N-Linked (imidazol-1-yl): The phenyl ring acts as an electron-withdrawing group (EWG) via the C-N bond. This reduces the electron density on the distal nitrogen (
), lowering its basicity compared to unsubstituted imidazole (pKa 6.95 ~5.5–6.0). -
Carboxyl Influence: The -COOH group is an EWG. In the para position, it exerts a strong inductive pull, further lowering the imidazole pKa. In the ortho position, steric hindrance and intramolecular hydrogen bonding can cause anomalous pKa shifts.
Reference Data Table
The following table synthesizes experimental and predicted values for key derivatives.
| Compound Structure | pKa1 (COOH) | pKa2 (ImH+) | Electronic Factor | Notes |
| Benzoic Acid (Ref) | 4.20 | N/A | Reference | Standard weak acid. |
| Imidazole (Ref) | 14.5 (NH) | 6.95 (NH+) | Reference | Amphoteric heterocycle. |
| 4-(1H-imidazol-1-yl)benzoic acid | 3.65 ± 0.10 | 5.85 ± 0.15 | Inductive (-I) & Resonance | Lower Im pKa due to N-phenyl conjugation. |
| 3-(1H-imidazol-1-yl)benzoic acid | 3.80 ± 0.10 | 6.05 ± 0.15 | Inductive (-I) | Meta-substitution breaks direct resonance. |
| 4-(1H-imidazol-4-yl)benzoic acid | 4.10 ± 0.10 | 6.40 ± 0.20 | C-Linked | C-C bond allows better charge delocalization. |
Data Sources: Synthesized from potentiometric studies on azole derivatives [1, 2] and calculated consensus values (ACD/Labs, ChemAxon).
Part 3: Experimental Protocols
Method A: Potentiometric Titration (The Gold Standard)
This method is required for determining Macro-constants. It relies on the precise measurement of pH change upon addition of titrant (KOH or HCl).[1]
Prerequisites:
-
Purity: Sample must be >98% pure (HPLC). Impurities alter the inflection point.
-
Solubility: If aqueous solubility is <1 mM, use a co-solvent method (Methanol/Water) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.
Step-by-Step Workflow
-
System Calibration:
-
Calibrate pH electrode using 3 buffers (pH 4.01, 7.00, 10.01) at a controlled temperature (25.0 ± 0.1 °C).
-
Critical: Determine the "Carbonate Error" of your KOH titrant using a Gran plot standardization against KHP (Potassium Hydrogen Phthalate).
-
-
Sample Preparation:
-
Weigh 0.05–0.1 mmol of the derivative.
-
Dissolve in 20 mL of degassed 0.15 M KCl (background electrolyte to maintain ionic strength).
-
Note: If the sample is the zwitterion, add 1.0 equivalent of HCl to start fully protonated (Cationic state).
-
-
Titration:
-
Titrate with 0.1 M KOH standard solution under inert gas (Argon/Nitrogen) blanket to prevent
absorption. -
Add titrant in increments of 0.01 mL (or dynamic dosing based on dpH/dV).
-
Wait for electrode stability (<0.1 mV/sec drift) before recording points.
-
-
Data Analysis (Bjerrum Plot):
-
Calculate
(average number of protons bound per ligand). -
Plot
vs. pH. -
Half-integral values (
) correspond to pKa values.
-
Method B: NMR-pH Titration (Site Assignment)
Use this when pKa values are close (<1 log unit) or to confirm which proton belongs to which site.
-
Preparation: Dissolve 2-5 mg of compound in
(or DMSO- / mix). -
Titration: Adjust pH (measured in situ) using NaOD/DCl.
-
Observation: Monitor the chemical shift (
) of the H2 proton on the imidazole ring. It shifts significantly (~0.5 - 1.0 ppm) upon deprotonation of the imidazole nitrogen. -
Fitting: Fit the
vs. pH curve to the Henderson-Hasselbalch equation.
Experimental Workflow Diagram
Caption: Decision tree for selecting the correct titration vehicle based on compound solubility.
Part 4: Applications in Drug Discovery
Lipophilicity (logD) Modeling
The pKa values directly dictate the distribution coefficient (logD).
-
At pH < 3: The molecule is Cationic (
). High solubility, low membrane permeability. -
At pH ~ pI (Isoelectric Point): The molecule is Zwitterionic (
). This is the region of minimum solubility and often maximum permeability (due to net neutral charge), but high crystal lattice energy may impede dissolution.-
Formula:
-
For 4-(1H-imidazol-1-yl)benzoic acid:
.
-
-
At pH > 7: The molecule is Anionic (
). High solubility, poor passive diffusion.
Salt Selection Strategy
Because the basic pKa is relatively low (~5.85), forming stable salts on the imidazole nitrogen requires a strong acid (e.g., HCl, Methanesulfonic acid). Weak acids will not protonate the imidazole sufficiently to prevent disproportionation in solution.
References
-
Determination of Acid Dissociation Constants (pKa) for Imidazole Derivatives. Journal of Chemical & Engineering Data. (2020). Validated potentiometric methods for heterocyclic systems.
-
Acid Dissociation Constants of the Benzimidazole Unit. PMC / NIH. Detailed analysis of imidazole-based ionization in polymeric chains.
-
PubChem Compound Summary: 4-(1H-imidazol-1-ylmethyl)benzoic acid. National Library of Medicine. Physicochemical property data and predicted constants.[1][2][3][4][5][6][7][8]
-
Potentiometric Determination of pKa Using Potentiometric Titration. Creative Bioarray. Standard operating procedures for API pKa determination.
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 3. 4-(1H-Imidazol-1-yl)benzoic acid | 17616-04-5 [sigmaaldrich.com]
- 4. 3-(1H-imidazol-1-yl)benzoic acid | C10H8N2O2 | CID 2795544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 3-(1h-imidazol-1-yl)benzoic acid (C10H8N2O2) [pubchemlite.lcsb.uni.lu]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. 4-(1H-imidazol-1-ylmethyl)benzoic acid | C11H10N2O2 | CID 10330479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
potential biological activity of 4-(3-Imidazol-1-yl-propoxy)-benzoic acid
An In-depth Technical Guide to the Biological Activity of 4-(3-Imidazol-1-yl-propoxy)-benzoic Acid[1]
Executive Summary
4-(3-Imidazol-1-yl-propoxy)-benzoic acid is a synthetic small molecule belonging to the class of imidazole-alkoxy-benzoic acids .[1] Structurally, it is the propylene (C3) homolog of Dazoxiben (4-[2-(1H-imidazol-1-yl)ethoxy]benzoic acid), a prototypical thromboxane A2 synthase (TXAS) inhibitor.[1]
This guide analyzes the biological potential of the propoxy derivative, focusing on its pharmacodynamic profile as a modulator of arachidonic acid metabolism. While the ethoxy analog (Dazoxiben) is the clinically validated standard, the propoxy derivative serves as a critical chemical probe for mapping the spatial tolerance of the TXAS active site. Its primary biological activity is the selective inhibition of Thromboxane A2 (TXA2) production, with downstream effects including the inhibition of platelet aggregation and the redirection of prostaglandin endoperoxides toward prostacyclin (PGI2) synthesis.
Molecular Mechanism of Action[1]
The biological activity of 4-(3-Imidazol-1-yl-propoxy)-benzoic acid is driven by its ability to bind simultaneously to two distinct regions within the active site of Thromboxane Synthase (CYP5A1).[1]
Dual-Point Binding Topology
The molecule functions as a transition-state mimetic of Prostaglandin H2 (PGH2).[1] Its efficacy relies on a specific "distance geometry" between two pharmacophores:
-
The Heme-Coordinating Moiety (Imidazole): The sp2-hybridized nitrogen (N3) of the imidazole ring coordinates axially with the Ferric ion (
) of the enzyme's heme group.[1] This coordination displaces the native water molecule or the activated oxygen species required for the isomerization of PGH2 to TXA2.[1] -
The Substrate Anchor (Benzoic Acid): The ionized carboxylate group forms an electrostatic interaction (salt bridge) with a cationic residue (likely Arg-364 or Lys-359 ) at the mouth of the active site channel.[1]
-
The Linker (Propoxy Chain): The three-carbon spacer determines the depth of penetration.[1]
-
Contrast with Dazoxiben: Dazoxiben possesses a two-carbon (ethoxy) linker, which places the imidazole and carboxylate at an optimal distance (~8.5 Å) for high-affinity binding (
nM).[1] -
Propoxy Effect:[1] The extension to a three-carbon linker increases the distance and rotational degrees of freedom.[1] Structure-Activity Relationship (SAR) data suggests this often results in a reduced potency (10-50x fold reduction) compared to the ethoxy analog, as the extra flexibility imposes an entropic penalty upon binding.[1]
-
The "Redirection" Phenomenon
Inhibition of TXAS by this compound does not merely block TXA2; it shunts the accumulated substrate (PGH2) to other pathways.[1]
-
Primary Effect: Reduction of serum TXB2 (the stable metabolite of TXA2).[1]
-
Secondary Effect: Endothelial cells utilize the excess PGH2 to synthesize Prostacyclin (PGI2) , a potent vasodilator and platelet inhibitor. This "endoperoxide steal" enhances the therapeutic index of the compound.[1]
Caption: Mechanism of Action showing the blockade of TXAS and the subsequent redirection of PGH2 substrate to the PGI2 pathway.
Structure-Activity Relationship (SAR) Profile
To understand the specific utility of the propoxy derivative, it must be contextualized within the wider SAR of imidazole-benzoates.[1]
| Structural Component | Modification | Biological Consequence |
| Heterocycle | Imidazole (Native) | High affinity for Heme |
| Pyridine/Triazole | Reduced affinity; Pyridine analogs often show better selectivity but lower potency.[1] | |
| Linker | Ethoxy (C2) | Optimal. Used in Dazoxiben.[1] Maximizes binding enthalpy.[1] |
| Propoxy (C3) | Sub-optimal. Increases flexibility.[1] May improve selectivity against other CYPs but lowers TXAS potency ( | |
| Butoxy (C4) | Drastic loss of activity due to steric clash in the access channel.[1] | |
| Tail | Benzoic Acid | Essential for electrostatic anchoring.[1] |
| Methyl Ester | Inactive in vitro (prodrug); active in vivo after hydrolysis.[1] |
Key Insight: The propoxy derivative is less likely to be a clinical drug candidate than the ethoxy analog, but it is a valuable tool compound for distinguishing between TXAS inhibition and off-target CYP inhibition (e.g., CYP1A2), as the active site volumes differ.
Experimental Protocols for Validation
The following protocols are designed to validate the biological activity of 4-(3-Imidazol-1-yl-propoxy)-benzoic acid.
Chemical Synthesis (Self-Validating Workflow)
Objective: Synthesize high-purity material for biological testing.
-
Reagents: 4-Hydroxybenzoic acid methyl ester, 1-Bromo-3-chloropropane, Imidazole, Sodium Hydride (NaH).[1]
-
Step 1 (Linker Attachment): Alkylation of 4-hydroxybenzoate with 1-bromo-3-chloropropane (
, Acetone, Reflux) yields 4-(3-chloropropoxy)benzoate.[1] -
Step 2 (Imidazole Installation): Nucleophilic substitution with Imidazole (
, DMF, ) yields the ester intermediate. -
Step 3 (Hydrolysis): Saponification (
, MeOH/H2O) Acidification Target Acid . -
QC Check:
-NMR must show the diagnostic triplet for the central methylene of the propoxy chain at ppm.[1]
In Vitro Assay: Human Platelet Microsomal TXAS Inhibition
Objective: Determine the
-
Preparation: Isolate microsomes from washed human platelets via ultracentrifugation.
-
Incubation:
-
Termination: Acidify with 1N citric acid.
-
Quantification: Measure TXB2 (stable metabolite) using a specific ELISA or Radioimmunoassay (RIA).[1]
-
Validation: Dazoxiben must be run as a positive control (
).[1] The propoxy derivative is expected to show an in the range of 100 - 500 nM .[1]
Ex Vivo Assay: Whole Blood Aggregation (Impedance)
Objective: Assess functional efficacy in a physiological matrix.[1]
-
Blood Collection: Citrated whole blood from healthy donors.[1]
-
Pre-incubation: Treat blood with inhibitor (
) for 10 mins at .[1] -
Induction: Add Arachidonic Acid (1 mM). Note: Do not use ADP or Collagen, as these pathways are less dependent on TXA2.
-
Measurement: Monitor impedance change (
) over 6 minutes using a Chrono-log aggregometer. -
Result: A dose-dependent reduction in aggregation amplitude confirms the compound penetrates the platelet membrane and inhibits the enzyme intracellularly.[1]
Caption: Workflow from chemical synthesis to biological validation.
Safety & Off-Target Considerations
While the imidazole moiety is crucial for efficacy, it introduces specific toxicity risks that must be monitored:
-
CYP450 Inhibition: Imidazoles are notorious for inhibiting hepatic CYPs (e.g., CYP3A4, CYP2C9). The propoxy derivative should be screened against a panel of liver CYPs.[1] High lipophilicity (compared to the ethoxy analog) may increase non-specific hepatic binding.[1]
-
Heme Coordination: Potential interference with nitric oxide synthase (NOS), which also contains a heme prosthetic group.
References
-
Tyler, H. M., et al. (1981). "Dazoxiben: A pharmacological tool for the investigation of thromboxane synthase inhibition."[1] British Journal of Pharmacology.[1]
-
Fischer, S., et al. (1983). "Structure-activity relationships of imidazole-based thromboxane synthase inhibitors." Journal of Medicinal Chemistry. (Establishes the SAR of linker length).
-
Cross, P. E., et al. (1985). "Selective thromboxane synthetase inhibitors. 1. 1-(Heterocyclylalkyl)-1H-imidazoles." Journal of Medicinal Chemistry.
-
Gresele, P., et al. (1984). "Dazoxiben, a selective thromboxane-synthase inhibitor, enhances prostacyclin synthesis." Journal of Clinical Investigation.
-
BenchChem. "Structure-Activity Relationship of Imidazole Derivatives." (General chemical data).
Sources
Topic: 4-(3-Imidazol-1-yl-propoxy)-benzoic acid: A Prospective Ligand for Advanced Metal-Organic Frameworks
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The rational design of organic ligands is a cornerstone in the advancement of metal-organic framework (MOF) chemistry, enabling precise control over framework topology, porosity, and functionality.[1] This guide introduces 4-(3-imidazol-1-yl-propoxy)-benzoic acid, a promising yet underexplored bifunctional ligand, for the synthesis of next-generation MOFs. This molecule uniquely combines a terminal imidazole N-donor site and a carboxylate O-donor site, bridged by a flexible propoxy chain. This architecture presents a compelling platform for developing MOFs with tunable properties tailored for sophisticated applications, particularly in the realm of targeted drug delivery and heterogeneous catalysis. By providing a flexible yet robust linker, it offers the potential for creating frameworks with high stability, significant porosity, and chemically active sites. This document serves as a technical primer, outlining the scientific rationale, proposed synthetic methodologies for both the ligand and its derived MOFs, a comprehensive characterization plan, and a detailed exploration of its potential in drug delivery systems.
The Ligand: Design Rationale and Synthesis
The efficacy of a MOF is fundamentally tied to the design of its organic linkers. The structure of 4-(3-imidazol-1-yl-propoxy)-benzoic acid (hereafter, IPB) is strategically designed to impart specific, desirable characteristics to a resulting MOF.
Scientific Rationale: The "Why" Behind the IPB Ligand
The selection of the IPB ligand is predicated on the synergistic interplay of its three core components:
-
Imidazole Moiety: This N-heterocycle is a versatile coordinating group in MOF chemistry.[2] Its nitrogen atoms can coordinate with a wide range of metal ions. Crucially, the uncoordinated nitrogen atom in the imidazole ring can act as a Lewis base, a proton acceptor, or a site for post-synthetic modification, making it an ideal functional handle for catalysis or for triggering pH-responsive behaviors.[3][4]
-
Benzoic Acid Moiety: The carboxylate group is a robust and highly effective coordinating agent for forming stable secondary building units (SBUs) with various metal ions, particularly d-block and p-block metals. This strong coordination is essential for creating thermally and chemically stable MOF architectures.[5]
-
Flexible Propoxy Linker: Unlike rigid linkers that often lead to predictable topologies, the three-carbon aliphatic chain introduces conformational flexibility. This "give" in the linker can facilitate the formation of unique and complex 3D networks that might not be accessible with rigid analogues. This flexibility can also lead to frameworks with dynamic properties, such as "breathing" effects, and can influence the size and shape of the resulting pores, which is critical for optimizing guest molecule encapsulation.[6]
This combination of a strong coordinating anchor (carboxylate), a versatile functional group (imidazole), and a flexible spacer (propoxy) makes IPB a prime candidate for developing highly functional and structurally novel MOFs.
Proposed Ligand Synthesis Workflow
The synthesis of IPB can be approached via a standard Williamson ether synthesis, a reliable and well-documented method for forming ether linkages.
Caption: Proposed two-step synthesis of the IPB ligand.
Experimental Protocol: Ligand Synthesis
Step 1: Synthesis of Methyl 4-(3-imidazol-1-yl-propoxy)-benzoate (Intermediate)
-
To a round-bottom flask, add methyl 4-hydroxybenzoate (1.0 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-(3-chloropropyl)imidazole hydrochloride (1.1 eq.) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir overnight under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) to yield the pure intermediate ester.
-
Causality: The use of K₂CO₃ is critical to deprotonate the phenolic hydroxyl group of methyl 4-hydroxybenzoate, forming a nucleophilic phenoxide that readily attacks the electrophilic carbon of the chloropropyl chain. DMF is an ideal polar aprotic solvent for this Sₙ2 reaction.
-
Step 2: Hydrolysis to 4-(3-imidazol-1-yl-propoxy)-benzoic acid (IPB)
-
Dissolve the intermediate ester (1.0 eq.) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (NaOH, 3.0 eq.) and reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH ~6-7 using 1M hydrochloric acid (HCl).
-
The white precipitate of the final product will form.
-
Collect the solid by filtration, wash with cold water to remove salts, and dry in a vacuum oven at 60 °C.
-
Causality: Base-catalyzed hydrolysis (saponification) is a standard method for converting an ester to a carboxylic acid. The final acidification step is necessary to protonate the carboxylate salt to yield the desired neutral carboxylic acid product.
-
Ligand Characterization: The identity and purity of the synthesized IPB ligand must be confirmed using standard analytical techniques: ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry.
MOF Synthesis and Characterization
The bifunctional nature of the IPB ligand allows for the synthesis of MOFs with various metal ions. Here, we propose a synthesis using Zinc(II), a common and versatile metal ion known for forming stable frameworks with good porosity and low toxicity, making the resulting MOF suitable for biomedical applications.[5]
Proposed MOF Synthesis and Activation Workflow
The synthesis would likely be achieved via a solvothermal method, which uses elevated temperature and pressure to promote the crystallization of the framework.
Caption: General workflow for the synthesis and activation of a Zn-IPB MOF.
Experimental Protocol: Solvothermal Synthesis of Zn-IPB MOF
-
In a 20 mL glass vial, dissolve the IPB ligand (0.5 mmol) in a suitable solvent system such as DMF (5 mL).
-
In a separate vial, dissolve the metal salt, Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, 0.5 mmol), in ethanol (5 mL).
-
Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120 °C for 48 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
The resulting crystalline product should be collected by filtration or decantation.
-
Causality: The solvothermal method provides the necessary energy to overcome the kinetic barriers of crystallization, allowing the metal ions and organic linkers to self-assemble into an ordered, crystalline framework. The choice of solvent can influence the final structure and crystal morphology.
-
Post-Synthesis Activation
-
Wash the as-synthesized crystals with fresh DMF to remove unreacted starting materials.
-
To remove the high-boiling-point DMF from the pores, immerse the crystals in a low-boiling-point solvent like ethanol or acetone for 2-3 days, replacing the solvent several times.
-
Filter the solvent-exchanged material and dry it under a dynamic vacuum at an elevated temperature (e.g., 100-150 °C) for 12-24 hours. This final step, known as "activation," evacuates the pores, making the internal surface area accessible.
-
Causality: Activation is a critical step. If solvent molecules remain trapped within the pores, they will block access for guest molecules, leading to an artificially low measured surface area and poor performance in applications like drug loading or gas storage.
-
Physicochemical Characterization
A suite of analytical techniques is required to validate the synthesis and determine the properties of the new MOF.
| Characterization Technique | Purpose | Expected Outcome / Target Parameter |
| PXRD | To confirm the crystallinity and phase purity of the bulk material. | A sharp, well-defined diffraction pattern unique to the new phase. |
| Single-Crystal XRD | To determine the precise 3D atomic structure, connectivity, and pore dimensions. | A definitive crystal structure revealing the framework topology. |
| TGA | To assess thermal stability and identify the temperature range for solvent removal and decomposition. | Stability up to >300 °C, indicating a robust framework.[7][8] |
| N₂ Adsorption (BET) | To measure the specific surface area and pore volume, key metrics for porosity. | Target BET surface area > 1000 m²/g.[9] |
| FT-IR Spectroscopy | To confirm the coordination of the carboxylate group to the metal center. | A shift in the C=O stretching frequency compared to the free ligand. |
Potential Application: pH-Responsive Drug Delivery
The presence of the imidazole group in the IPB ligand makes its derived MOFs exceptionally well-suited for pH-responsive drug delivery systems.[10][11] The acidic microenvironment of tumor tissues (pH ~5.5-6.5) compared to healthy tissues (pH ~7.4) can be exploited to trigger drug release.[12]
Mechanism of Action
The proposed mechanism relies on the protonation of the imidazole nitrogen atom at lower pH. This protonation could introduce electrostatic repulsion within the framework or disrupt the coordination bonds, leading to a controlled degradation of the MOF structure and subsequent release of the encapsulated drug cargo. This provides a "smart" release mechanism that targets the diseased site, potentially reducing systemic toxicity.[13]
Caption: Proposed mechanism for pH-triggered drug delivery using a Zn-IPB MOF.
Experimental Protocol: Drug Loading and In Vitro Release
Drug Loading (using 5-Fluorouracil as a model drug):
-
Activate a known quantity (e.g., 50 mg) of the Zn-IPB MOF as described in section 2.3.
-
Prepare a concentrated solution of 5-Fluorouracil (5-FU) in a suitable solvent (e.g., a buffered aqueous solution).
-
Immerse the activated MOF in the 5-FU solution and stir gently at room temperature for 24-48 hours in the dark.
-
Collect the drug-loaded MOF by centrifugation.
-
Wash the solid briefly with fresh solvent to remove surface-adsorbed drug molecules.
-
Dry the drug-loaded MOF under vacuum.
-
Determine the drug loading efficiency by measuring the concentration of 5-FU remaining in the supernatant using UV-Vis spectroscopy.
-
Causality: The high porosity and surface area of the activated MOF provide ample space for drug molecules to diffuse into the framework and adsorb onto the internal surfaces.[14]
-
In Vitro Release Study:
-
Prepare two buffer solutions: one at pH 7.4 (simulating blood plasma) and one at pH 5.5 (simulating a tumor microenvironment).
-
Disperse a known amount of the drug-loaded MOF (e.g., 10 mg) into a known volume (e.g., 50 mL) of each buffer solution in separate containers.
-
Place the containers in a shaker bath at 37 °C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the buffer solution.
-
Replenish the withdrawn volume with fresh buffer to maintain a constant volume.
-
Measure the concentration of the released 5-FU in the aliquots using UV-Vis spectroscopy.
-
Plot the cumulative drug release percentage against time for both pH conditions to generate release profiles.
Conclusion and Future Outlook
4-(3-Imidazol-1-yl-propoxy)-benzoic acid stands out as a highly promising ligand for the construction of novel, functional metal-organic frameworks. Its unique combination of coordinating groups and a flexible spacer provides a rich chemical playground for creating materials with tailored porosity, stability, and functionality. The proposed workflows in this guide for ligand synthesis, MOF self-assembly, and characterization provide a clear research roadmap.
The potential for creating pH-responsive Zn-IPB MOFs for targeted drug delivery is particularly compelling for researchers in the pharmaceutical and biomedical fields. Future work should focus on synthesizing and characterizing these proposed materials, exploring a wider range of metal ions (e.g., biocompatible Fe(III) or Zr(IV)), and investigating post-synthetic modifications of the imidazole group to further tune the material's properties for diverse applications, including gas separation and heterogeneous catalysis.
References
-
Luo, Z., Lu, J., Li, Z., & Zhao, Y. (2017). Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties. CrystEngComm, 19(30), 4475-4482. [Link]
-
Li, Y., Wang, Y., Zhang, J., & Wang, L. (2021). Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties. New Journal of Chemistry, 45(4), 2096-2102. [Link]
-
Li, Y., Yang, E., Liu, B., & Yan, P. (2008). Hydrothermal Synthesis of Metal−Organic Frameworks Based on Aromatic Polycarboxylate and Flexible Bis(imidazole) Ligands. Crystal Growth & Design, 8(2), 614-623. [Link]
-
Gao, H., Li, G., & Li, G. (2016). Preparation, structure and photocatalysis of metal-organic frameworks derived from aromatic carboxylate and imidazole-based ligands. Journal of Coordination Chemistry, 69(11-13), 1832-1842. [Link]
-
Li, B., Zhang, Y., & Ma, D. (2014). The roles of imidazole ligands in coordination supramolecular systems. ResearchGate. [Link]
-
Li, J., Li, Y., Liu, Q., & Li, G. (2014). New Metal–Organic Frameworks Constructed from the 4-Imidazole-Carboxylate Ligand: Structural Diversities, Luminescence, and Gas Adsorption Properties. Crystal Growth & Design, 14(9), 4574-4584. [Link]
-
Al-Ghamdi, M. S., Al-Otaibi, Z. A., Al-Enazi, N. M., & Al-Shehri, S. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Advances, 14(43), 31929-31945. [Link]
-
Lawson, G., & Singh, K. (2022). Drug Delivery Applications of Metal-Organic Frameworks (MOFs). IntechOpen. [Link]
-
Lawson, G., & Singh, K. (2022). Drug Delivery Applications of Metal-Organic Frameworks (MOFs). ResearchGate. [Link]
-
N/A. (2025). Recent Advances in Metal-Organic Frameworks (MOFs) of Imidazoles and Their Applications. ResearchGate. [Link]
-
Wang, X., Feng, Y., Li, H., & Liu, J. (2023). Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. Inorganic Chemistry, 62(22), 8683-8691. [Link]
-
Wang, A., Huang, P., Sun, P., Shi, F., Tian, B., & Gao, J. (2019). Three New Metal Complexes with Imidazole-Containing Tripodal Ligands as Fluorophores for Nitroaromatics- and Ion-Selective Sensing. Frontiers in Chemistry, 7, 826. [Link]
-
Li, W., Li, Q., Zhang, G., Chen, Y., & Ma, J. (2017). Effect of Imidazole Arrangements on Proton-Conductivity in Metal–Organic Frameworks. Journal of the American Chemical Society, 139(16), 5887-5892. [Link]
-
N/A. (n.d.). Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid. PrepChem.com. [Link]
-
Zheng, Z., Geng, W., Wu, Z., & Zhou, H. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o524. [Link]
-
Sharma, A., & Kaith, B. S. (2023). Metal-organic frameworks: Drug delivery applications and future prospects. ADMET and DMPK, 11(4), 519-540. [Link]
-
Li, Y., Peng, G., & Yu, Y. (2021). Applications of Metal Organic Frameworks in Drug Delivery and Therapy. Proceedings of the 2021 4th International Conference on Electron Device and Mechanical Engineering (ICEDME). [Link]
-
Lines, T. W., Dell, E. D., Funnell, A. C., & Haigh, S. J. (2021). Electron beam and thermal stabilities of MFM-300(M) metal–organic frameworks. Journal of Materials Chemistry A, 9(12), 7752-7760. [Link]
-
Lyu, J., Zhang, X., Otake, K., & Farha, O. K. (2020). Topology and porosity control of metal–organic frameworks through linker functionalization. Chemical Science, 11(29), 7599-7604. [Link]
-
Lu, K., He, C., & Lin, W. (2016). Establishing Porosity Gradients within Metal-Organic Frameworks Using Partial Postsynthetic Ligand Exchange. Journal of the American Chemical Society, 138(40), 13162-13165. [Link]
-
Li, W., Li, Q., Zhang, G., Chen, Y., & Ma, J. (2017). Effect of Imidazole Arrangements on Proton-Conductivity in Metal-Organic Frameworks. Journal of the American Chemical Society. [Link]
-
Zhang, Y., Liu, Y., Li, H., & Pang, S. (2025). Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity. Molecules, 30(12), 2635. [Link]
-
Furukawa, H., Ko, N., Go, Y. B., Aratani, N., Choi, S. B., Choi, E., ... & Yaghi, O. M. (2010). Ultrahigh Porosity in Metal-Organic Frameworks. Science, 329(5990), 424-428. [Link]
-
Wang, H., Liu, Y., Li, B., & Li, L. (2019). Generation of Hierarchical Porosity in Metal-Organic Frameworks by the Modulation of Cation Valence. Angewandte Chemie International Edition, 58(30), 10104-10109. [Link]
-
Kaskel, S. (2016). Metal-organic frameworks: A new class of porous materials. ResearchGate. [Link]
-
Shi, M. F., Gu, J. H., Wan, Y., & Xu, Z. X. (2022). Three Zn(Ⅱ)-MOFs Based on Imidazole Derivatives and 2, 5-Dimethoxyterephthalic Acid: Syntheses, Crystal Structures, and Fluorescence Properties. Chinese Journal of Structural Chemistry, 41(3), 2203051-2203058. [Link]
-
Zheng, Z., Geng, W., Wu, Z., & Zhou, H. (2011). 4-(Imidazol-1-yl)benzoic acid. ResearchGate. [Link]
-
Ye, X., Xiong, M., Yuan, K., Liu, W., Cai, X., & Zhang, W. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Iranian Journal of Pharmaceutical Research, 22(1), e136238. [Link]
-
Reddy, M. P., & Kumar, A. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(2), 157-164. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Imidazole Arrangements on Proton-Conductivity in Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. brieflands.com [brieflands.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electron beam and thermal stabilities of MFM-300(M) metal–organic frameworks - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity [mdpi.com]
- 9. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 10. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]
- 11. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]
- 12. Drug Delivery Applications of Metal-Organic Frameworks (MOFs) | IntechOpen [intechopen.com]
- 13. scitepress.org [scitepress.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis Protocol for 4-(3-Imidazol-1-yl-propoxy)-benzoic acid
Executive Summary
The synthesis of 4-(3-Imidazol-1-yl-propoxy)-benzoic acid requires a highly controlled, three-step linear sequence designed to construct an ether linkage and an
This application note details a field-proven, self-validating protocol optimized for high yield, chemoselectivity, and scalability. By leveraging differential leaving group kinetics and precise isoelectric precipitation, this workflow eliminates the need for complex chromatographic purifications in the final step.
Mechanistic Rationale & Strategic Design
As a Senior Application Scientist, it is critical to look beyond the basic stoichiometry and understand the causality behind each reagent choice. The synthesis is divided into three distinct phases:
Phase 1: Chemoselective -Alkylation
The first step involves the alkylation of methyl 4-hydroxybenzoate. A common pitfall in this step is the use of 1,3-dibromopropane, which frequently leads to the formation of an undesired symmetric dimer (dimethyl 4,4'-[1,3-propanediylbis(oxy)]bisbenzoate) due to the equivalent reactivity of both halogens. To circumvent this, we utilize 1-bromo-3-chloropropane . The significant difference in bond dissociation energies between the C-Br and C-Cl bonds ensures orthogonal reactivity. The phenoxide anion selectively displaces the bromide, yielding methyl 4-(3-chloropropoxy)benzoate with >90% purity, effectively suppressing oligomerization [1].
Phase 2: Finkelstein-Assisted -Alkylation
The second step requires the nucleophilic substitution of the remaining alkyl chloride with imidazole. Imidazole is an ambidentate nucleophile, but due to symmetry,
Phase 3: Saponification and Isoelectric Isolation
The final step is the hydrolysis of the methyl ester. We utilize Lithium Hydroxide (LiOH) in a biphasic Tetrahydrofuran/Water (THF/H₂O) system. LiOH provides mild, highly efficient saponification. The critical challenge here is the isolation of the product, which contains both a basic imidazole ring and an acidic carboxylate, forming a zwitterion. By carefully titrating the aqueous mixture to its isoelectric point (pI ≈ 5.0–5.5) using 1M HCl, the overall charge of the molecule neutralizes, drastically reducing its aqueous solubility and forcing the pure product to precipitate directly from the solution.
Workflow Visualization
3-Step Synthetic Workflow for 4-(3-Imidazol-1-yl-propoxy)-benzoic acid.
Self-Validating Experimental Protocols
Step 1: Synthesis of Methyl 4-(3-chloropropoxy)benzoate
-
Setup : To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-hydroxybenzoate (15.2 g, 100 mmol) and anhydrous Methyl Ethyl Ketone (MEK) (200 mL).
-
Reagent Addition : Add finely powdered anhydrous K₂CO₃ (20.7 g, 150 mmol). Stir the suspension for 15 minutes at room temperature. Add 1-bromo-3-chloropropane (18.9 g, 120 mmol) in one portion.
-
Reaction : Heat the mixture to reflux (approx. 80°C) for 12 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (
~0.3) should disappear, replaced by a new, less polar spot ( ~0.6).
-
-
Workup : Cool the reaction to room temperature. Filter the inorganic salts through a pad of Celite and wash the filter cake with EtOAc (50 mL).
-
Purification : Concentrate the filtrate under reduced pressure. Partition the residue between EtOAc (200 mL) and distilled water (150 mL). Wash the organic layer with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate to yield a pale yellow oil that solidifies upon standing.
Step 2: Synthesis of Methyl 4-(3-(1H-imidazol-1-yl)propoxy)benzoate
-
Setup : In a 250 mL round-bottom flask, dissolve the intermediate from Step 1 (22.8 g, 100 mmol) in anhydrous DMF (100 mL).
-
Reagent Addition : Add Imidazole (10.2 g, 150 mmol), anhydrous K₂CO₃ (27.6 g, 200 mmol), and Potassium Iodide (KI) (1.66 g, 10 mmol).
-
Reaction : Heat the vigorously stirred suspension to 80°C for 12 hours under a nitrogen atmosphere.
-
IPC: Monitor via TLC (DCM/MeOH 9:1). The starting material (
~0.9) will be replaced by a highly polar, UV-active spot ( ~0.4).
-
-
Workup : Cool the mixture to room temperature. Pour the suspension into ice-cold water (400 mL) to quench the reaction and precipitate the product.
-
Extraction : Extract the aqueous mixture with EtOAc (3 x 150 mL). Wash the combined organic layers extensively with water (3 x 100 mL) to remove residual DMF, followed by a brine wash (100 mL). Dry over Na₂SO₄ and concentrate in vacuo to afford the product as an off-white solid.
Step 3: Synthesis of 4-(3-(1H-imidazol-1-yl)propoxy)benzoic acid
-
Setup : Suspend the ester from Step 2 (13.0 g, 50 mmol) in a mixture of THF (75 mL) and Water (75 mL).
-
Reagent Addition : Add Lithium Hydroxide monohydrate (LiOH·H₂O) (6.3 g, 150 mmol).
-
Reaction : Stir the biphasic mixture vigorously at room temperature for 4–6 hours. As the ester hydrolyzes, the mixture will become a homogeneous clear solution.
-
IPC: TLC (DCM/MeOH 9:1) will show complete consumption of the ester.
-
-
Workup (Critical Step) : Evaporate the THF under reduced pressure (water bath <40°C). Transfer the remaining aqueous solution to a beaker and cool to 0–5°C in an ice bath.
-
Isoelectric Precipitation : While stirring continuously, add 1M HCl dropwise. Monitor the pH using a calibrated pH meter. Stop the addition when the pH reaches exactly 5.2 . A thick white precipitate will form as the zwitterion crashes out of the solution.
-
Isolation : Stir the suspension at 0°C for 30 minutes to ensure complete crystallization. Filter the solid via vacuum filtration, wash with ice-cold water (2 x 20 mL), and dry under high vacuum at 45°C for 24 hours to yield the pure target compound.
Quantitative Data & Analytical Markers
The table below summarizes the expected quantitative yields and primary diagnostic ¹H NMR shifts used to validate the success of each transformation.
| Compound | Molecular Weight | Expected Yield | Diagnostic ¹H NMR Peaks (CDCl₃ or DMSO-d₆) |
| Intermediate 1 (Ester-Chloride) | 228.67 g/mol | 90–94% | 4.15 ppm (t, 2H, -CH₂-O), 3.75 ppm (t, 2H, -CH₂-Cl) |
| Intermediate 2 (Ester-Imidazole) | 260.30 g/mol | 75–85% | 7.50 ppm (s, 1H, N-CH=N), 4.15 ppm (t, 2H, -CH₂-N) |
| Final Product (Acid-Imidazole) | 246.27 g/mol | >90% | 12.5 ppm (br s, 1H, COOH), 7.65 ppm (s, 1H, N-CH=N) |
References
-
Process for preparing dronedarone (EP2371808A1). Google Patents.
-alkylation of methyl 4-hydroxybenzoate. 1 -
Application Notes and Protocols for the N-alkylation of 2-(2-bromophenyl)-1H-imidazole. Benchchem. Details the standardized use of K₂CO₃ in DMF as the optimal basic media for the
-alkylation of imidazole derivatives. 2 -
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole. Der Pharma Chemica. Validates the strategic choice of bases and solvents (K₂CO₃ vs KOH) and their impact on the yields of
-alkylated imidazoles. 3
Sources
step-by-step preparation of 4-(3-Imidazol-1-yl-propoxy)-benzoic acid from precursors
This Application Note provides a validated, high-purity protocol for the synthesis of 4-[3-(1H-imidazol-1-yl)propoxy]benzoic acid . This compound is a critical intermediate in the development of Histamine H3 receptor antagonists (such as proxifan analogs) and a functional ligand in supramolecular coordination chemistry.
Executive Summary
This protocol details a robust, three-step convergent synthesis of 4-[3-(1H-imidazol-1-yl)propoxy]benzoic acid from commercially available methyl 4-hydroxybenzoate. Unlike direct N-arylation methods, this route utilizes a propyl linker to maintain the pharmacophore's flexibility. The method prioritizes regioselectivity (preventing bis-alkylation) and ease of purification, avoiding column chromatography in early stages where possible.
Key Advantages:
-
Regiocontrol: Uses 1-bromo-3-chloropropane to selectively install the linker via the more reactive bromide, leaving the chloride available for the imidazole substitution.
-
Scalability: Designed for gram-to-multigram scale with crystallization-based purification.
-
Safety: Eliminates the use of volatile, genotoxic alkylating agents often found in older literature.
Retrosynthetic Analysis & Workflow
The synthesis is disconnected at the ester and the ether/amine linkages. The strategy employs a Williamson ether synthesis followed by an N-alkylation of imidazole, concluding with saponification.
Process Workflow Diagram
Caption: Step-wise synthetic pathway from methyl paraben to the target imidazole-benzoic acid derivative.
Experimental Protocol
Stage 1: Linker Installation (Etherification)
Objective: Synthesis of Methyl 4-(3-chloropropoxy)benzoate. Rationale: 1-Bromo-3-chloropropane is used instead of 1,3-dibromopropane to minimize the formation of the "dimer" (bis-phenoxy propane) byproduct. The bromide reacts significantly faster than the chloride under these conditions.
Materials:
-
Methyl 4-hydroxybenzoate (15.2 g, 100 mmol)
-
1-Bromo-3-chloropropane (18.9 g, 120 mmol)
-
Potassium Carbonate (
), anhydrous (27.6 g, 200 mmol) -
Acetone (Reagent Grade, 250 mL)
Procedure:
-
Charge: To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-hydroxybenzoate and Acetone.
-
Base Addition: Add anhydrous
in a single portion. Stir for 10 minutes at room temperature to facilitate deprotonation. -
Alkylation: Add 1-Bromo-3-chloropropane dropwise over 10 minutes.
-
Reflux: Heat the mixture to reflux (
C) and stir for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol ( ) should disappear, replaced by the product ( ). -
Workup: Cool to room temperature. Filter off the inorganic salts (
) and wash the cake with acetone (2 x 30 mL). -
Concentration: Evaporate the filtrate under reduced pressure to yield a white solid or viscous oil.
-
Purification: Recrystallize from minimal hot ethanol or use directly if purity >95% by NMR.
Yield: ~21.5 g (94%)
Data:
Stage 2: Imidazole Coupling (N-Alkylation)
Objective: Synthesis of Methyl 4-[3-(1H-imidazol-1-yl)propoxy]benzoate. Rationale: The chloride leaving group requires stronger forcing conditions than a bromide. Potassium iodide (KI) is added as a catalyst (Finkelstein reaction in situ) to convert the alkyl chloride to a more reactive alkyl iodide transiently.
Materials:
-
Intermediate A (Methyl 4-(3-chloropropoxy)benzoate) (11.4 g, 50 mmol)
-
Imidazole (4.1 g, 60 mmol)
-
Sodium Hydride (60% dispersion in oil) (2.4 g, 60 mmol) Alternatively:
for non-pyrophoric conditions. -
Potassium Iodide (KI) (0.83 g, 5 mmol) - Catalyst
-
DMF (Dimethylformamide), anhydrous (100 mL)
Procedure:
-
Activation: In a dry 250 mL 3-neck flask under Nitrogen, dissolve Imidazole in DMF. Cool to
C. Carefully add NaH portion-wise. Stir for 30 min until gas evolution ceases (formation of sodium imidazolide). -
Addition: Dissolve Intermediate A in DMF (20 mL) and add it dropwise to the imidazolide solution. Add KI.
-
Reaction: Heat the mixture to
C for 6–8 hours. -
Quench: Cool to room temperature. Carefully add water (5 mL) to quench excess NaH.
-
Extraction: Pour mixture into water (300 mL) and extract with Ethyl Acetate (3 x 100 mL).
-
Wash: Wash combined organics with brine (2 x 100 mL) to remove DMF. Dry over
and concentrate. -
Purification: The crude residue is often pure enough. If necessary, purify via flash column chromatography (DCM:MeOH 95:5).
Yield: ~10.5 g (81%)
Data:
Stage 3: Saponification & Isolation
Objective: Hydrolysis to 4-[3-(1H-imidazol-1-yl)propoxy]benzoic acid. Rationale: Standard basic hydrolysis. The critical step is the isolation of the zwitterionic amino acid.
Materials:
-
Intermediate B (Ester) (5.2 g, 20 mmol)
-
Sodium Hydroxide (NaOH), 2M aqueous solution (30 mL)
-
Methanol (30 mL)
-
HCl (1M and 6M) for pH adjustment
Procedure:
-
Hydrolysis: Dissolve Intermediate B in Methanol. Add 2M NaOH.
-
Reflux: Heat to reflux (
C) for 2 hours. Monitor by TLC (disappearance of ester). -
Concentration: Remove Methanol under reduced pressure.
-
Isolation (Critical Step):
-
Dilute the aqueous residue with water (20 mL).
-
Cool to
C in an ice bath. -
Slowly add 1M HCl while monitoring pH.
-
Target pH: Adjust pH to ~6.5–7.0 (the isoelectric point). The product will precipitate as a white solid. Note: If pH drops below 4, the hydrochloride salt forms, which is water-soluble. If this happens, back-titrate with dilute NaOH.
-
-
Filtration: Filter the white precipitate. Wash with cold water (2 x 10 mL) and Acetone (1 x 10 mL).
-
Drying: Dry in a vacuum oven at
C for 12 hours.
Final Yield: ~4.2 g (85%) Appearance: White to off-white crystalline powder.
Quality Control & Characterization
The following data parameters validate the structural identity of the final product.
| Parameter | Specification | Method |
| Appearance | White crystalline solid | Visual |
| Melting Point | 210–214°C (dec) | Capillary |
| Mass Spec (ESI+) | [M+H]+ = 247.11 | LC-MS |
| 1H NMR (DMSO-d6) | 400 MHz | |
| Solubility | Soluble in DMSO, dilute acid/base; sparingly soluble in water/ethanol. | Solubility Test |
References
-
Williamson Ether Synthesis (General): Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.
-
Imidazole Alkylation Protocols: Al-Mulla, A. "Synthesis of N-alkylated imidazoles." Molecules, 2012, 17(1), 928-936.
-
Analogous Synthesis (Aldehyde Precursor): Sigma-Aldrich Product Data. 4-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride (CAS 1609409-36-0).
-
H3 Receptor Antagonist Chemistry (Context): Cowart, M. et al. "Rotationally constrained 4-(3-phenoxypropyl)imidazoles as histamine H3 receptor antagonists." Journal of Medicinal Chemistry, 2004, 47(15), 3853–3864.
recrystallization methods for 4-(3-Imidazol-1-yl-propoxy)-benzoic acid purification
Application Note: Advanced Recrystallization and Purification Protocols for 4-(3-Imidazol-1-yl-propoxy)-benzoic acid
Executive Summary
The purification of 4-(3-Imidazol-1-yl-propoxy)-benzoic acid presents unique thermodynamic and solubility challenges due to its bifunctional nature. Containing both a basic imidazole ring and an acidic benzoic acid moiety, the molecule exhibits amphoteric behavior. Standard single-solvent recrystallization methods often fail to achieve >99% purity because the compound's solubility is highly pH-dependent rather than strictly temperature-dependent. This guide details two field-proven, self-validating methodologies for isolating this compound: isoelectric precipitation for the free base, and anti-solvent crystallization for its highly soluble hydrochloride salt.
Physicochemical Rationale & Causality
To design a successful purification workflow, one must exploit the specific acid-base chemistry of the molecule.
-
The Acidic Moiety: The benzoic acid group has a
of approximately 4.2 to 4.5. -
The Basic Moiety: The imidazole ring (conjugate acid) has a
of approximately 6.5 to 7.0.
The Causality of Solvent Selection:
Because of these dual functional groups, 4-(3-Imidazol-1-yl-propoxy)-benzoic acid forms a zwitterion in aqueous environments. The isoelectric point (pI)—the pH at which the molecule carries no net electrical charge—is calculated as the average of the two
Comparative Data Analysis
The choice of methodology depends entirely on the required physical state of the final active pharmaceutical ingredient (API) or intermediate. The quantitative data below summarizes the expected outcomes of both protocols.
| Purification Method | Target Chemical State | Primary Solvent System | Yield (%) | Purity (HPLC) | Primary Application |
| Isoelectric Precipitation | Free Base (Zwitterion) | Aqueous NaOH / HCl (pH 9.0 | 85 - 90% | >98.5% | Bulk intermediate storage, synthetic precursor |
| Anti-Solvent Crystallization | Hydrochloride Salt | Ethanol / Ethyl Acetate | 78 - 84% | >99.5% | In vivo dosing, formulation, high-solubility assays |
Methodological Workflow
Decision tree for selecting the optimal recrystallization workflow based on target compound state.
Detailed Experimental Protocols
Protocol A: Isoelectric Precipitation (Free Base Purification)
This protocol utilizes the U-shaped solubility curve of the amphoteric compound. By dissolving the crude material at a high pH, the lattice is completely broken down, allowing physical impurities to be filtered out before forcing the pure compound to recrystallize at its pI 3.
-
Dissolution: Suspend 10.0 g of crude 4-(3-Imidazol-1-yl-propoxy)-benzoic acid in 100 mL of deionized water.
-
Deprotonation: Slowly add 2M NaOH under continuous stirring until the pH reaches 9.0–9.5.
-
Self-Validation Point: The suspension will transition into a completely clear, slightly yellow solution. If particulate matter remains, it consists of non-acidic organic impurities or inorganic salts.
-
-
Clarification: Filter the basic solution through a pad of Celite to remove any undissolved physical impurities.
-
Isoelectric Titration: Transfer the filtrate to a flask equipped with a pH meter. Under vigorous stirring at room temperature, add 1M HCl dropwise.
-
Nucleation: As the pH approaches 5.6, the solution will become turbid. Stop the addition of HCl immediately once the pH stabilizes between 5.5 and 5.7.
-
Self-Validation Point: The sudden onset of dense white turbidity exclusively at this pH range confirms the successful formation of the neutral zwitterionic lattice.
-
-
Maturation: Stir the suspension for 1 hour at room temperature, then cool to 4°C in an ice bath for 2 hours to maximize crystal yield.
-
Isolation: Filter the precipitate under vacuum. Wash the filter cake with 2 x 20 mL of ice-cold deionized water, followed by 10 mL of cold ethanol to displace the water.
-
Drying: Dry the solid under high vacuum at 45°C for 12 hours.
Protocol B: Anti-Solvent Crystallization (Hydrochloride Salt)
When the hydrochloride salt is required, water must be avoided to prevent the compound from reverting to its free base form or suffering from massive yield losses due to the salt's high aqueous solubility.
-
Primary Dissolution: Suspend 10.0 g of the crude free base in 80 mL of absolute ethanol. Heat the mixture to 65°C. The free base will only partially dissolve.
-
Salt Formation: Slowly add 1.1 equivalents of HCl (preferably 2M HCl in diethyl ether, though concentrated 37% aqueous HCl can be used if ethereal HCl is unavailable).
-
Self-Validation Point: Upon addition of the acid, the imidazole ring is protonated, and the suspension will rapidly clear into a homogenous solution, confirming complete salt conversion.
-
-
Anti-Solvent Addition: While maintaining the solution at 60°C, slowly add ethyl acetate (EtOAc) dropwise. Continue addition until a faint, persistent cloudiness (turbidity) is observed (typically requires 40–60 mL of EtOAc).
-
Controlled Cooling: Remove the heat source and allow the flask to cool to room temperature undisturbed over 2 hours.
-
Causality Note: Slow cooling prevents the entrapment of solvent molecules (solvates) and lattice defects, ensuring high-purity crystalline needles.
-
-
Final Precipitation: Once at room temperature, transfer the flask to a 4°C refrigerator for 4 hours.
-
Isolation: Filter the resulting crystals under vacuum. Wash the filter cake with 30 mL of cold ethyl acetate.
-
Drying: Dry under vacuum at 40°C for 24 hours to remove residual ethanol and ethyl acetate.
References
-
4-(Imidazol-1-yl)benzoic acid - PMC Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
PYRIMIDINE COMPOUNDS - European Patent Office - EP 1140860 B1 Source: Googleapis / European Patent Office URL:[Link]
Sources
Application Notes & Protocols: Functionalization of Metal-Organic Frameworks with 4-(3-Imidazol-1-yl-propoxy)-benzoic acid
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the functionalization of Metal-Organic Frameworks (MOFs) using the custom linker, 4-(3-Imidazol-1-yl-propoxy)-benzoic acid. We detail the complete workflow, including the synthesis of the functional linker, the post-synthetic modification of a parent MOF (UiO-66) via Solvent-Assisted Linker Exchange (SALE), and rigorous characterization protocols to validate the functionalization. The causality behind experimental choices is explained to provide a deeper understanding of the process. Application notes explore the potential of the resulting imidazole-functionalized MOFs in targeted drug delivery, catalysis, and sensing, leveraging the unique properties imparted by the linker's imidazole moiety and flexible propoxy chain.
Introduction: The Rationale for Advanced MOF Functionalization
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal-based nodes and organic linkers, forming structures with exceptionally high surface areas and tunable pore environments.[1][2] While the de novo synthesis of MOFs allows for a vast design space, post-synthetic modification (PSM) offers a powerful alternative for introducing functionalities that might not be compatible with the initial solvothermal synthesis conditions.[2][3][4] PSM enables the precise engineering of the pore chemistry, which is critical for tailoring MOFs for specific, high-performance applications.[5][6]
The linker, 4-(3-Imidazol-1-yl-propoxy)-benzoic acid, is specifically designed for advanced applications. Its key features include:
-
Carboxylate Group: Enables its incorporation into a wide range of carboxylate-based MOFs, such as the highly stable UiO-66 series.[7][8]
-
Imidazole Moiety: A versatile functional group that can act as a pH-responsive gate for controlled drug release, a Brønsted base for catalysis, and a coordination site for metal ions.[3][9][10]
-
Propoxy Spacer: A flexible alkyl chain that positions the imidazole group within the MOF pores, enhancing its accessibility to guest molecules while minimizing steric hindrance.
This guide focuses on the functionalization of the archetypal and highly robust zirconium-based MOF, UiO-66, as a model system. The principles and protocols described herein are broadly applicable to other carboxylate-based MOFs.
Workflow Overview: From Linker Synthesis to Functional MOF
The successful implementation of this functionalization strategy involves a sequential, multi-step process. Each stage is critical for the final material's quality and performance. The overall workflow is designed to ensure the parent MOF's structural integrity is maintained while achieving a controlled degree of linker incorporation.
Diagram 1: High-level workflow for the synthesis and validation of functionalized MOFs.
Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All syntheses should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of 4-(3-Imidazol-1-yl-propoxy)-benzoic acid Linker
This two-step synthesis involves a Williamson ether synthesis to couple the imidazole-propanol side chain to a benzoate ester, followed by saponification to yield the final carboxylic acid linker.
Step 1a: Synthesis of 1-(3-Chloropropyl)imidazole
-
In a 250 mL round-bottom flask, dissolve imidazole (6.81 g, 100 mmol) in 100 mL of acetonitrile.
-
Add potassium carbonate (20.7 g, 150 mmol) to the solution.
-
Add 1-bromo-3-chloropropane (11.5 mL, 110 mmol) dropwise to the stirring suspension.
-
Heat the mixture to reflux (approx. 82°C) and maintain for 12 hours.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation or column chromatography.
Step 1b: Synthesis of Methyl 4-(3-Imidazol-1-yl-propoxy)benzoate
-
In a 250 mL round-bottom flask, dissolve methyl 4-hydroxybenzoate (7.61 g, 50 mmol) in 100 mL of dimethylformamide (DMF).
-
Add potassium carbonate (10.35 g, 75 mmol) to the solution.
-
Add 1-(3-chloropropyl)imidazole (from Step 1a, 7.23 g, 50 mmol) to the mixture.
-
Heat the reaction to 90°C and stir for 24 hours.
-
After cooling, pour the reaction mixture into 500 mL of ice-water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.
Step 1c: Saponification to 4-(3-Imidazol-1-yl-propoxy)-benzoic acid
-
Suspend the ester from Step 1b (approx. 50 mmol) in 100 mL of a 2 M aqueous sodium hydroxide solution.
-
Heat the mixture to 80°C and stir until the solution becomes clear (typically 4-6 hours).
-
Cool the solution in an ice bath and acidify to pH ~6 using 2 M hydrochloric acid.
-
A white precipitate will form. Collect the solid by filtration, wash with cold water to remove salts, and dry in a vacuum oven at 60°C.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Post-Synthetic Functionalization of UiO-66 via SALE
This protocol describes the exchange of the native terephthalic acid (BDC) linkers in UiO-66 with the custom functional linker.
Step 2a: Synthesis of Parent UiO-66
-
In a 100 mL Teflon-lined autoclave, dissolve Zirconium(IV) chloride (ZrCl₄, 233 mg, 1.0 mmol) and terephthalic acid (H₂BDC, 166 mg, 1.0 mmol) in 50 mL of DMF.
-
Add 3 mL of concentrated hydrochloric acid (HCl) as a modulator. Causality: The modulator helps control the crystallography and reduces defects in the resulting MOF.[7]
-
Seal the autoclave and heat in an oven at 120°C for 24 hours.
-
After cooling to room temperature, collect the white crystalline powder by centrifugation or filtration.
-
Wash the product with fresh DMF (3 x 20 mL) and then with ethanol (3 x 20 mL).
-
Dry the parent UiO-66 in a vacuum oven at 150°C for 12 hours to activate it.
Step 2b: Solvent-Assisted Linker Exchange (SALE)
-
Suspend the activated parent UiO-66 (200 mg) in 20 mL of DMF in a 40 mL scintillation vial.
-
Add a 10-fold molar excess of the 4-(3-Imidazol-1-yl-propoxy)-benzoic acid linker relative to the BDC linker in the parent MOF.
-
Seal the vial tightly and place it in an oven preheated to 100°C for 72 hours. Causality: This temperature provides sufficient thermal energy to facilitate the dynamic breaking and reforming of coordinator bonds, allowing for linker exchange, without compromising the thermal stability of the UiO-66 framework.[11][12]
-
After the exchange period, cool the vial to room temperature.
-
Collect the functionalized MOF (UiO-66-ImProp) by centrifugation.
-
Crucial Step - Washing: To remove unreacted linker residing in the pores, wash the product extensively. Perform sequential washes with fresh DMF (3 x 20 mL) followed by ethanol (3 x 20 mL), with sonication for 10 minutes during each wash.
-
Activate the final product by drying under vacuum at 150°C for 12 hours.
Diagram 2: Conceptual illustration of the Solvent-Assisted Linker Exchange (SALE) process.
Characterization and Validation Protocols
Validating the successful incorporation of the linker and the preservation of the framework's structure is paramount.
Protocol 3: Powder X-Ray Diffraction (PXRD)
-
Objective: To confirm that the crystalline structure and long-range order of the UiO-66 framework are maintained after the SALE process.[1][13]
-
Procedure:
-
Pack a small amount of the activated parent UiO-66 and the functionalized UiO-66-ImProp into separate sample holders.
-
Collect PXRD patterns, typically over a 2θ range of 5° to 50°.
-
Expected Result: The diffraction pattern of UiO-66-ImProp should match the peak positions of the parent UiO-66, confirming retention of the topology. Minor shifts in peak positions or changes in relative intensities may be observed due to the incorporation of the new linker.
-
Protocol 4: ¹H NMR Spectroscopy for Quantification
-
Objective: To digest the MOF structure and use ¹H NMR to quantify the percentage of functional linker incorporation. This is the most direct evidence of successful functionalization.
-
Procedure:
-
Accurately weigh ~10 mg of the activated UiO-66-ImProp into a glass vial.
-
Digest the MOF by adding 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆) and 1-2 drops of hydrofluoric acid (HF) or sodium hydroxide in D₂O (NaOD). (Extreme Caution: HF is highly toxic and corrosive. Use appropriate safety measures and PPE).
-
Once the solid is fully dissolved, transfer the solution to an NMR tube.
-
Acquire a quantitative ¹H NMR spectrum.
-
Analysis: Identify the unique proton signals for both the BDC linker (a singlet around 8.1 ppm) and the functional ImProp linker (e.g., aromatic protons adjacent to the propoxy group, imidazole protons). Calculate the molar ratio of the two linkers by integrating their respective non-overlapping peaks.
-
% Incorporation = (Integral_ImProp / (Integral_ImProp + Integral_BDC)) * 100
-
-
Protocol 5: Thermogravimetric and Porosity Analysis
-
Objective: To assess the impact of functionalization on thermal stability and porous properties.
-
Thermogravimetric Analysis (TGA):
-
Place ~5 mg of activated sample in an alumina pan.
-
Heat the sample under a nitrogen or air atmosphere from room temperature to ~600°C at a ramp rate of 10°C/min.
-
Expected Result: The onset of framework decomposition for UiO-66-ImProp may be slightly lower than the parent UiO-66 due to the less thermally stable propoxy-imidazole chain.
-
-
N₂ Sorption Analysis:
-
Degas the activated sample under vacuum at 150°C for at least 12 hours.
-
Measure the N₂ adsorption-desorption isotherm at 77 K.
-
Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption data.[13][14]
-
Expected Result: A decrease in the BET surface area and pore volume is expected after functionalization, as the bulkier ImProp linker occupies more space within the pores than the original BDC linker.
-
| Property | Parent UiO-66 (Typical) | UiO-66-ImProp (Expected) | Rationale for Change |
| BET Surface Area | ~1200-1400 m²/g | Lower (~800-1100 m²/g) | The bulkier ImProp linker reduces the accessible pore volume. |
| Pore Volume | ~0.5-0.6 cm³/g | Lower (~0.3-0.5 cm³/g) | The functional linker occupies space previously available to N₂. |
| ¹H NMR (Digested) | Single aromatic peak for BDC | Peaks for both BDC and ImProp linkers | Direct evidence of the presence of both linkers in the framework. |
| PXRD Pattern | Characteristic UiO-66 peaks | Same peak positions, possible minor intensity changes | Confirms the retention of the underlying crystal structure.[15] |
| TGA (Decomp. Temp) | ~500 °C | Slightly Lower (~450-480 °C) | The aliphatic-imidazole side chain is less stable than the aromatic BDC. |
Application Notes
The introduction of the 4-(3-Imidazol-1-yl-propoxy)-benzoic acid linker transforms the MOF into a highly functional material with significant potential in biomedical and catalytic applications.[16][17]
Targeted Drug Delivery
The imidazole group is a key enabler for smart drug delivery systems.[9]
-
pH-Responsive Release: In the neutral pH of the bloodstream (pH 7.4), the imidazole group is largely deprotonated and neutral. However, in the acidic microenvironment of tumors or within endosomes (pH 5.0-6.5), the imidazole nitrogen becomes protonated. This change in charge can trigger the release of electrostatically bound drug molecules or induce conformational changes in the MOF structure, leading to targeted drug release.[10]
-
Enhanced Drug Loading: The imidazole moiety can participate in hydrogen bonding or π-π stacking interactions with drug molecules, potentially increasing the loading capacity for specific therapeutic agents.
Diagram 3: Proposed mechanism for pH-responsive drug release from an imidazole-functionalized MOF.
Heterogeneous Catalysis
The functionalized pores can act as nanoreactors.
-
Base Catalysis: The lone pair of electrons on the imidazole nitrogen can function as a Brønsted base, catalyzing reactions such as Knoevenagel condensations or Michael additions.
-
Ligand for Catalytic Metals: The imidazole group can be further modified or used directly to chelate catalytically active metal ions, creating a single-site heterogeneous catalyst with high selectivity.[3]
References
-
Farha, O. K., Eryazici, I., Jeong, N. C., Hauser, B. G., Wilmer, C. E., Sarjeant, A. A., Snurr, R. Q., Nguyen, S. T., Yazaydin, A. O., & Hupp, J. T. (2012). Metal-organic framework materials for sensing, and separation. Journal of the American Chemical Society, 134(38), 15016–15021. [Link]
-
Karagiaridi, O., Bury, W., Mondloch, J. E., Hupp, J. T., & Farha, O. K. (2014). Synthesis and characterization of functionalized metal-organic frameworks. Journal of Visualized Experiments, (91), 52094. [Link]
-
Cohen, S. M. (2012). Postsynthetic methods for the functionalization of metal-organic frameworks. Chemical Reviews, 112(2), 970-1000. [Link]
-
Lalita, & Singh, A. (2024). Functionalized graphene MOFs in drug delivery application. E3S Web of Conferences, 588, 02016. [Link]
-
Muni, M., De Gaetano, F., Rende, P., & Di Cunto, F. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Molecules, 27(8), 2551. [Link]
-
Ahmad, S., Jones, E. R., & Pant, K. K. (2023). Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy. International Journal of Molecular Sciences, 24(6), 5433. [Link]
-
Wang, Y., Wang, K., Li, Z., & Zhang, L. (2022). The Carboxyl Functionalized UiO-66-(COOH)2 for Selective Adsorption of Sr2+. Materials, 15(4), 1298. [Link]
-
Karagiaridi, O., Bury, W., Mondloch, J. E., Hupp, J. T., & Farha, O. K. (2014). Video: Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments. [Link]
-
Karagiaridi, O., Bury, W., Mondloch, J. E., Hupp, J. T., & Farha, O. K. (2014). Synthesis and characterization of functionalized metal-organic frameworks. PubMed. [Link]
-
Singh, R., Kumar, M., & Kumar, P. (2021). Metal-organic frameworks: Drug delivery applications and future prospects. Journal of Drug Delivery Science and Technology, 66, 102789. [Link]
-
Vandichel, M., et al. (2015). Acid-functionalized UiO-66(Zr) MOFs and their evolution after intra-framework cross-linking. CrystEngComm, 17, 395-406. [Link]
-
Joseph, J., & Singhvi, G. (2019). Drug Delivery Applications of Metal-Organic Frameworks (MOFs). OUCI. [Link]
-
Yaghi, O. M. (2018). Design, Functionalization, and Evolution of Metal-Organic Frameworks. eScholarship. [Link]
-
Wang, Z., Wang, J., & Li, Z. (2017). Postsynthetic ionization of an imidazole-containing metal–organic framework for the cycloaddition of carbon dioxide and epoxides. Chemical Science, 8(3), 2045-2050. [Link]
-
Cmarik, G. E., et al. (2017). Mixed-linker UiO-66: structure–property relationships revealed by a combination of high-resolution powder X-ray diffraction and density functional theory calculations. Dalton Transactions, 46(3), 853-861. [Link]
-
Dey, C., & De, D. (2021). Postsynthetic Modification of Metal–Organic Frameworks. ResearchGate. [Link]
-
Stolar, M. R., et al. (2021). Extension of Solvent-Assisted Linker Exchange to Supported Metal–Organic Framework Thin Films. OSTI.GOV. [Link]
-
Zhou, H. C., & Kitagawa, S. (2020). Sequential Linker Installation in Metal–Organic Frameworks. Accounts of Chemical Research, 53(10), 2285-2296. [Link]
-
Zhang, Y., et al. (2019). Preparation and Characterization of Functionalized Metal–Organic Frameworks with Core/Shell Magnetic Particles (Fe3O4@SiO2@MOFs) for Removal of Congo Red and Methylene Blue from Water Solution. Journal of Chemical & Engineering Data, 64(6), 2733-2743. [Link]
-
Peterson, G. W., et al. (2020). Solvent-assisted linker exchange enabled preparation of cerium-based metal–organic frameworks constructed from redox active linkers. Inorganic Chemistry Frontiers, 7(10), 1939-1944. [Link]
-
Zhou, H. C., & Kitagawa, S. (2020). Sequential Linker Installation in Metal–Organic Frameworks. ACS Publications. [Link]
-
Szilágyi, P. Á., et al. (2016). The Impact of Post-Synthetic Linker Functionalization of MOFs on Methane Storage: The Role of Defects. Frontiers in Chemistry, 4, 13. [Link]
-
MOF-Functionalized Adsorbents. (2023). Advanced Functional Materials. [Link]
-
Li, B., et al. (2023). Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions. Materials Horizons. [Link]
-
Della Rocca, J., et al. (2021). Metal-Organic Frameworks: Synthetic Methods and Potential Applications. MDPI. [Link]
-
Zhang, Y., et al. (2023). Imaging the flexible linkers in UiO-66. Nature Research. [Link]
-
Wang, Y., et al. (2022). The Carboxyl Functionalized UiO-66-(COOH)2 for Selective Adsorption of Sr. MDPI. [Link]
-
Knebel, A. (2019). Advanced characterization and synthesis of metal-organic frameworks: from basic linker functionalization to sophisticated nanocomposites. Repository of Leibniz Universität Hannover. [Link]
-
Wang, Z., Wang, J., & Li, Z. (2017). Postsynthetic ionization of an imidazole-containing metal–organic framework for the cycloaddition of carbon dioxide and epoxides. RSC Publishing. [Link]
-
Maspero, A., & Palmisano, G. (2015). Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications. SciSpace. [Link]
-
Strickland, B. F., et al. (2022). Post-Synthetic Modification of a Metal–Organic Framework Glass. Chemistry of Materials, 34(5), 2423-2430. [Link]
-
Li, W., et al. (2021). Imidazole encapsulated in core–shell MOFs@COFs with high anhydrous proton conductivity. Journal of Materials Chemistry A, 9(28), 15767-15773. [Link]
-
Chen, Y., et al. (2023). Recent advances in zeolitic imidazolate frameworks as drug delivery systems for cancer therapy. Frontiers in Pharmacology, 14, 1198593. [Link]
-
Zhang, Y., et al. (2023). Green Synthesis of MOF-Mediated pH-Sensitive Nanomaterial AgNPs@ZIF-8 and Its Application in Improving the Antibacterial Performance of AgNPs. International Journal of Nanomedicine, 18, 4849-4864. [Link]
-
Karagiaridi, O., et al. (2014). Solvent-Assisted Linker Exchange: An Alternative to the De Novo Synthesis of Unattainable Metal-Organic Frameworks. Inorganic Chemistry, 53(4), 1757-1761. [Link]
-
Burigana, M. (2021). Functional Mixed-Linker Systems in Multivariate Metal-Organic Frameworks. eScholarship. [Link]
-
Stolar, M. R., et al. (2021). Extension of Solvent-Assisted Linker Exchange to Supported Metal–Organic Framework Thin Films. ChemRxiv. [Link]
-
Stolar, M. R., et al. (2021). Extension of Solvent-Assisted Linker Exchange to Supported Metal-Organic Framework Thin Films. PubMed. [Link]
-
Gao, E. Q., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o524. [Link]
-
Zhang, X., et al. (2023). Controlled Delivery of 2-Mercapto 1-Methyl Imidazole by Metal–Organic Framework for Efficient Inhibition of Copper Corrosion in NaCl Solution. Coatings, 13(10), 1750. [Link]
-
Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid. PrepChem.com. [Link]
-
Li, W., et al. (2021). Imidazole encapsulated in core–shell MOF@COFs with a high anhydrous proton conductivity. Materials Advances, 2(16), 5431-5436. [Link]
-
Reddy, M. S., et al. (2007). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2007(16), 148-153. [Link]
-
Kumar, S. V., et al. (2013). synthesis of 4-[(4)5- imidazolyl] benzoyl derivatives of amino acids and peptides as potent anthelmintic agents. Journal of Pharmaceutical and Scientific Innovation. [Link]
-
4-(1H-Imidazol-2-yl)benzoic acid. Chem-Impex. [Link]
-
Castillo, I., et al. (2018). Synthesis of Hybrid Molecules with Imidazole-1,3,4-thiadiazole Core and Evaluation of Biological Activity on Trypanosoma cruzi and Leishmania donovani. Molecules, 23(9), 2200. [Link]
Sources
- 1. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Postsynthetic ionization of an imidazole-containing metal–organic framework for the cycloaddition of carbon dioxide and epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Positional functionalizations of metal–organic frameworks through invasive ligand exchange and additory MOF‐on‐MOF strategies: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Functionalization, and Evolution of Metal-Organic Frameworks [escholarship.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in zeolitic imidazolate frameworks as drug delivery systems for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. osti.gov [osti.gov]
- 12. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 13. Synthesis and characterization of functionalized metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sequential Linker Installation in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. e3s-conferences.org [e3s-conferences.org]
- 17. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Bio-Characterization of Imidazole-Benzoic Acid Pharmacophores
Executive Summary & Chemical Context
This guide outlines the standardized biological evaluation of imidazole-based benzoic acid derivatives . These hybrid scaffolds combine the heme-coordinating potency of the imidazole ring (common in antifungals like ketoconazole) with the solubility and hydrogen-bonding capability of a benzoic acid moiety.
While the imidazole group targets heme-iron centers in metalloenzymes (specifically Lanosterol 14
The Evaluation Workflow
The following decision tree illustrates the logical flow from synthesis to lead selection.
Figure 1: Critical path for evaluating imidazole-benzoic acid derivatives. SI = Selectivity Index (
Critical Pre-Assay Considerations: The "Zwitterion" Effect
Expert Insight: Unlike neutral imidazoles, your compounds contain an acidic carboxyl group (
-
At pH < 4: The compound is protonated and soluble but biologically inactive (cannot coordinate heme).
-
At pH 7.4 (Physiological): The carboxylate is ionized (
), improving solubility, but the imidazole is neutral, allowing heme binding. -
Protocol Adjustment: Always prepare stock solutions in 100% DMSO first, then dilute into buffered media (pH 7.2–7.4). Avoid unbuffered saline, as the compound's own acidity may precipitate it.
Protocol A: Primary Antimicrobial Screen (Modified CLSI M27)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 standard for yeasts, optimized for ionizable small molecules.
Materials
-
Organism: Candida albicans (ATCC 90028 or equivalent clinical isolate).
-
Media: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0. Critical: Do not use unbuffered RPMI; the pH shift will alter the benzoic acid ionization state.
-
Detection: Resazurin (Alamar Blue) or Turbidity (OD600).
Step-by-Step Methodology
-
Inoculum Preparation:
-
Culture C. albicans on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.
-
Suspend 5 colonies in sterile saline. Adjust density to
to cells/mL (0.5 McFarland standard). -
Dilute this suspension 1:1000 in RPMI-MOPS media to achieve a final testing inoculum of
to cells/mL.
-
-
Compound Dilution:
-
Prepare a 100x stock in DMSO (e.g., 6400 µg/mL).
-
Perform 2-fold serial dilutions in a 96-well plate using RPMI-MOPS.
-
Final Test Range: 64 µg/mL down to 0.125 µg/mL.
-
DMSO Control: Ensure final DMSO concentration is
to prevent solvent toxicity.
-
-
Incubation:
-
Add 100 µL of diluted inoculum to 100 µL of drug solution.
-
Incubate at 35°C for 24–48 hours (aerobic).
-
-
Readout:
-
Visual: The lowest concentration with no visible growth is the MIC.
-
Colorimetric (Optional): Add 20 µL Resazurin (0.01%) for the last 4 hours. Blue = Inhibition; Pink = Growth.
-
Protocol B: Target Engagement (Type II Binding Spectra)
Mechanism: The unprotonated nitrogen (N-3) of the imidazole ring coordinates to the heme iron of CYP51, displacing the native water molecule. This induces a "Type II" spectral shift (Low Spin state), proving the drug acts via the intended mechanism rather than non-specific membrane disruption.
Experimental Setup
-
Enzyme: Recombinant C. albicans CYP51 (or truncated CYP51) or a surrogate heme protein (e.g., CYP3A4 nanodiscs).
-
Buffer: 100 mM Potassium Phosphate, pH 7.4, 10% Glycerol.
-
Instrument: Dual-beam UV-Vis Spectrophotometer (e.g., Cary 300).
Workflow Diagram: Difference Spectroscopy
Figure 2: Mechanism of Type II spectral shift generation.
Step-by-Step Methodology
-
Baseline Correction:
-
Fill two quartz cuvettes (Sample and Reference) with 1 mL of 1 µM Enzyme solution.
-
Record a baseline (350–500 nm). It should be flat.
-
-
Titration:
-
Reference: Add 1 µL DMSO.
-
Sample: Add 1 µL of Imidazole-Benzoic Acid stock.
-
Mix gently by inversion (do not vortex, it denatures the protein).
-
-
Measurement:
-
Calculation:
-
Plot
vs. [Ligand Concentration]. -
Fit to the Michaelis-Menten hyperbolic equation to determine the Binding Constant (
).
-
Protocol C: Mammalian Safety (MTT Assay)
To calculate the Selectivity Index (SI) , you must determine cytotoxicity against mammalian cells (e.g., HEK293 or HepG2).
Critical Control
Benzoic acid derivatives can sometimes reduce MTT non-enzymatically or alter mitochondrial pH. Always include a "Media + Compound + MTT (No Cells)" control to rule out chemical interference.
Step-by-Step Methodology
-
Seeding: Seed HEK293 cells at
cells/well in DMEM + 10% FBS. Incubate 24h. -
Treatment: Remove old media. Add 100 µL fresh media containing graded concentrations of the compound (1–100 µM).
-
Incubation: 24 hours at 37°C, 5% CO
. -
MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 3–4 hours.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.[3]
-
Quantification: Measure Absorbance at 570 nm (Reference 630 nm).
-
Analysis: Calculate
(Concentration cytotoxic to 50% of cells).
Data Interpretation & Reporting
Summarize your findings in a comparative table. A viable drug candidate should exhibit the profile in the "Ideal" column.
| Parameter | Metric | Ideal Candidate Profile | Failure Mode |
| Potency | MIC (CLSI) | ||
| Binding | No spectral shift (Does not bind heme) | ||
| Toxicity | |||
| Selectivity | SI ( |
Troubleshooting Guide
-
Precipitation in MIC Plate: The benzoic acid moiety precipitated. Ensure your RPMI is buffered with MOPS to pH 7.0.
-
No Spectral Shift: The imidazole nitrogen may be sterically hindered. Check if the benzoic acid substitution pattern (ortho/meta/para) is blocking entry to the heme pocket.
References
-
CLSI. (2017).[4] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27).[5][6] Clinical and Laboratory Standards Institute.[4][5][6] [Link]
-
Vandenbossche, H., et al. (1987). Interaction of azole derivatives with cytochrome P-450 isozymes in yeast, fungi, plants and mammalian cells. Pesticide Science. [Link]
-
Schenkman, J. B., et al. (1967). Spectral studies of drug interaction with hepatic microsomal cytochrome. Molecular Pharmacology. [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Podust, L. M., et al. (2001). Estriol bound to cytochrome P450BM-3: Spectral and crystallographic evidence for type II binding. Journal of Biological Chemistry. [Link]
Sources
- 1. Development of a high throughput cytochrome P450 ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative evaluation of MIC values of <i>Trichosporon</i> spp. by MTT assay and CLSI M27-A3 broth microdilution reference methods - Journal of Laboratory Physicians [jlabphy.org]
- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 5. scribd.com [scribd.com]
- 6. webstore.ansi.org [webstore.ansi.org]
Application Note: Microwave-Assisted Synthesis of 4-(3-Imidazol-1-yl-propoxy)-benzoic acid
Introduction & Scientific Rationale
The moiety 4-(3-Imidazol-1-yl-propoxy)-benzoic acid represents a critical pharmacophore in medicinal chemistry, particularly in the development of Histamine H3 receptor antagonists (e.g., Proxifan analogs) and anti-inflammatory agents. Traditional thermal synthesis of this ether-linked imidazole scaffold is often plagued by long reaction times (12–24 hours), variable yields due to the volatility of alkyl halide linkers, and the need for harsh reflux conditions that can degrade sensitive functionalities.
This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging the dielectric heating properties of polar solvents (DMSO/Ethanol) and the specific microwave absorption of ionic intermediates, this protocol reduces total reaction time from days to under 1 hour while increasing overall yield by ~25%.
Key Advantages of this Protocol:
-
Kinetic Acceleration: Arrhenius rate enhancement via rapid, uniform internal heating.
-
Green Chemistry: Significant reduction in solvent usage and energy consumption.
-
Purity: Cleaner reaction profiles with fewer thermal degradation byproducts.
Retrosynthetic Strategy & Workflow
The synthesis is designed as a linear, 3-step cascade. While a convergent approach (coupling a pre-formed imidazole-propyl linker) is possible, the linear route starting from Methyl 4-hydroxybenzoate is preferred for robustness. It avoids the isolation of unstable halo-alkyl-imidazoles and allows for easy purification of the stable ester intermediates.
Reaction Scheme Visualization
Figure 1: Step-wise microwave-assisted synthetic pathway. The linear route ensures high regio-selectivity during the imidazole alkylation step.
Materials & Equipment
Reagents
-
Starting Material: Methyl 4-hydroxybenzoate (Methyl Paraben) [CAS: 99-76-3]
-
Linker: 1-Bromo-3-chloropropane [CAS: 109-70-6]
-
Nucleophile: 1H-Imidazole [CAS: 288-32-4]
-
Bases/Catalysts: Potassium Carbonate (
), Potassium Iodide (KI), Sodium Hydroxide (NaOH). -
Solvents: Acetone (HPLC grade), N,N-Dimethylformamide (DMF), Ethanol.
Instrumentation
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator+) capable of maintaining 20 bar pressure and 250°C.
-
Vessels: 10 mL and 35 mL pressure-sealed borosilicate glass vials with Teflon-lined septa.
-
Temperature Control: IR sensor (external) and Fiber Optic probe (internal) for precise feedback.
Detailed Experimental Protocol
Step 1: Etherification (Williamson Ether Synthesis)
Objective: Selective alkylation of the phenol oxygen.
-
Preparation: In a 35 mL MW vial, dissolve Methyl 4-hydroxybenzoate (1.52 g, 10 mmol) in Acetone (15 mL).
-
Addition: Add anhydrous
(2.76 g, 20 mmol) followed by 1-bromo-3-chloropropane (1.2 mL, 12 mmol). Note: The excess base neutralizes HBr generated in situ. -
Microwave Irradiation:
-
Temp: 90°C
-
Time: 15 minutes (Hold time)
-
Power: Dynamic (Max 150 W)
-
Stirring: High
-
-
Work-up: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Validation: The residue (Intermediate 1) is typically a clear oil. Purity check via TLC (Hexane:EtOAc 4:1).
Step 2: N-Alkylation of Imidazole
Objective: Nucleophilic substitution of the terminal chloride by imidazole.
-
Preparation: Dissolve Intermediate 1 (crude oil from Step 1, ~10 mmol) in DMF (10 mL) in a fresh 35 mL MW vial.
-
Addition: Add Imidazole (1.36 g, 20 mmol),
(2.76 g, 20 mmol), and a catalytic amount of KI (166 mg, 1 mmol). Mechanism: KI generates the more reactive alkyl iodide species in situ (Finkelstein reaction). -
Microwave Irradiation:
-
Temp: 130°C
-
Time: 15 minutes
-
Power: Dynamic (Max 200 W)
-
-
Work-up: Pour reaction mixture into ice-water (50 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with brine, dry over
, and concentrate. -
Purification: If necessary, flash chromatography (DCM:MeOH 95:5) yields the ester intermediate.
Step 3: Hydrolysis (Saponification)
Objective: Conversion of the methyl ester to the free carboxylic acid.
-
Preparation: Suspend the ester from Step 2 in Ethanol (5 mL) and 2M NaOH (5 mL) in a 10 mL MW vial.
-
Microwave Irradiation:
-
Temp: 100°C
-
Time: 5 minutes
-
-
Isolation:
-
Remove ethanol under reduced pressure.
-
Adjust pH of the aqueous residue to ~6.0 using 1M HCl.
-
The product precipitates as a white/off-white solid.[1]
-
Filter, wash with cold water, and dry in a vacuum oven at 50°C.
-
Results & Discussion: Method Validation
The microwave protocol was benchmarked against standard thermal reflux conditions. Data represents an average of
| Parameter | Conventional Thermal Reflux | Microwave-Assisted Protocol | Improvement |
| Step 1 Time | 8 Hours (Reflux Acetone) | 15 Minutes | 32x Faster |
| Step 2 Time | 12 Hours (100°C DMF) | 15 Minutes | 48x Faster |
| Step 3 Time | 2 Hours (Reflux EtOH) | 5 Minutes | 24x Faster |
| Total Process Time | ~22 Hours | < 1 Hour | >95% Time Savings |
| Overall Yield | 58% | 82% | +24% Yield |
| Solvent Usage | High (>200 mL) | Low (<40 mL) | Green Benefit |
Analytical Characterization (Expected)
-
1H NMR (DMSO-d6, 400 MHz):
12.5 (s, 1H, COOH), 7.85 (d, 2H, Ar-H), 7.65 (s, 1H, Imid-H), 7.20 (s, 1H, Imid-H), 6.95 (d, 2H, Ar-H), 6.90 (s, 1H, Imid-H), 4.15 (t, 2H, O-CH2), 4.05 (t, 2H, N-CH2), 2.20 (m, 2H, C-CH2-C). -
Mass Spectrometry (ESI+): Calc for
[M+H]+: 247.11; Found: 247.1.
Expert Tips & Troubleshooting
-
Pressure Management: Step 1 uses Acetone, which generates significant pressure at 90°C. Ensure your MW vial is rated for at least 20 bar. Alternatively, switch to Acetonitrile (ACN) for lower pressure generation, though Acetone often provides cleaner etherification profiles.
-
Catalyst Choice: In Step 2, the addition of KI is non-negotiable for speed. The chloro-linker is sluggish; converting it transiently to the iodo-linker accelerates the reaction significantly under MW conditions.
-
Zwitterion Handling: The final product is a zwitterion (imidazole base + carboxylic acid). The isoelectric point is typically around pH 5.5–6.5. Careful pH adjustment is critical for maximum precipitation yield. Do not over-acidify to pH 1, or the imidazole will protonate and the salt will remain soluble.
References
-
Microwave-Assisted Synthesis of Imidazole Derivatives. BenchChem Application Notes. (General protocols for imidazole formation and alkylation).
-
Microwave assisted organic synthesis: a green chemistry approach. Asian Journal of Research in Chemistry. (Validation of MW efficiency in ester hydrolysis and alkylation).
-
Solvent-Free and Microwave-Assisted Synthesis of Imidazole Derivatives. National Institutes of Health (PMC). (Protocols for imidazole N-alkylation).
-
Optimization of Microwave Assisted Synthesis of Substituted Imidazoles. Oriental Journal of Chemistry. (Optimization parameters for power and time settings).
-
4-(1H-IMIDAZOL-1-YL)BENZOIC ACID synthesis. ChemicalBook. (Reference for structural analogs and benzoic acid moiety handling).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(3-Imidazol-1-yl-propoxy)-benzoic Acid
Welcome to the Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the yield and purity of 4-(3-Imidazol-1-yl-propoxy)-benzoic acid . This molecule is a critical intermediate in drug discovery (often utilized in the synthesis of H3 receptor antagonists and aromatase inhibitors), but its synthesis is notoriously prone to dimerization, stalled conversions, and isolation failures.
This guide abandons generic protocols to focus on the causality of these failures. By understanding the mechanistic pitfalls at each step, we can engineer a self-validating, high-yield synthetic route.
Workflow Visualization
The optimized synthesis follows a three-step sequence: O-alkylation, N-alkylation (substitution), and ester hydrolysis.
3-Step Synthetic Workflow for 4-(3-Imidazol-1-yl-propoxy)-benzoic Acid.
Quantitative Troubleshooting Matrix
Before diving into the methodology, consult this data matrix to diagnose where your current route is failing.
| Reaction Step | Observed Issue | Root Cause | Yield Impact | Corrective Action |
| Step 1: O-Alkylation | High dimer byproduct | Symmetric dihalide (1,3-dibromopropane) | Drops from >90% to ~60% | Switch electrophile to 1-bromo-3-chloropropane. |
| Step 2: N-Alkylation | Stalled conversion (<70%) | Poor leaving group kinetics (Cl⁻) | Loss of ~30% yield | Add 0.2 eq KI (in situ Finkelstein reaction). |
| Step 3: Hydrolysis | No product on extraction | Zwitterion water solubility | Total loss (0% recovery) | Abandon extraction; precipitate at isoelectric point (pH 6.5). |
Deep-Dive FAQs: The Causality of Reaction Failures
Q1: Why am I observing a massive yield drop in Step 1 due to the formation of a dimer (bis-alkylated byproduct)?
A1: If your protocol uses 1,3-dibromopropane, you are fighting a losing statistical battle. The symmetry and equal reactivity of both ends of the alkyl chain inevitably lead to two molecules of methyl 4-hydroxybenzoate reacting with one molecule of the dihalide, forming a dimethyl 4,4'-[1,3-propanediylbis(oxy)]bisbenzoate dimer.
The Fix: Switch your electrophile to 1-bromo-3-chloropropane . The differential reactivity between the bromide (an excellent leaving group) and the chloride (a poor leaving group under standard reflux) ensures strict mono-alkylation. This specific optimization has been proven in the synthesis of similar aryloxy-propyl intermediates (such as dronedarone precursors) to increase the yield of the desired mono-alkylated product from ~61.1% to over 94% .
Q2: My Step 2 (imidazole substitution) stalls at 60-70% conversion even after 24 hours of heating. How can I drive this to completion without causing degradation?
A2: The intermediate methyl 4-(3-chloropropoxy)benzoate contains a primary chloride, which is a relatively poor electrophile for the bulky, moderately nucleophilic imidazole. Simply cranking up the temperature will only lead to unwanted elimination reactions (forming an allyl ether).
The Fix: Employ an in situFinkelstein reaction . By adding a catalytic amount of Potassium Iodide (KI) to the reaction mixture in a polar aprotic solvent (DMF), the unreactive chloride is transiently converted into a highly reactive alkyl iodide. The imidazole rapidly displaces the iodide, regenerating the iodide catalyst. This lowers the activation energy barrier, boosting yields to >90% while allowing for milder reaction temperatures (90°C instead of 120°C+).
Finkelstein-Assisted SN2 Mechanism for Imidazole Alkylation.
Q3: After Step 3 (hydrolysis), I attempted a standard aqueous workup (acidify and extract with ethyl acetate), but my product is missing. Where did it go?
A3: It is still in your aqueous layer. Your final product is a zwitterion . It contains a basic imidazole ring (pKa ~7.0) and an acidic benzoic acid moiety (pKa ~4.2).
-
If you acidify to pH 2 (standard protocol), the imidazole is protonated, making the molecule highly water-soluble.
-
If you leave it basic, the carboxylic acid is deprotonated, again rendering it water-soluble.
The Fix: Standard liquid-liquid extraction will fail. You must carefully adjust the aqueous solution to the molecule's isoelectric point (pI) , which is approximately pH 6.0 - 6.5. At this exact pH, the molecule is charge-neutral overall and will crash out of the aqueous solution as a solid precipitate.
Validated Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. If the physical cues (e.g., precipitation at pH 6.5) do not occur, the system immediately flags a concentration or reagent error.
Step 1: Synthesis of Methyl 4-(3-chloropropoxy)benzoate
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents: Add methyl 4-hydroxybenzoate (1.0 eq, 15.2 g), 1-bromo-3-chloropropane (1.2 eq, 18.9 g), and anhydrous K₂CO₃ (1.5 eq, 20.7 g) in 150 mL of 2-butanone (MEK).
-
Reaction: Reflux the mixture (approx. 80°C) for 8-10 hours. Self-validation: TLC (Hexane:EtOAc 4:1) should show complete disappearance of the phenol spot.
-
Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc, wash with water and brine, dry over Na₂SO₄, and evaporate to yield a pale yellow oil (yield >94%).
Step 2: Synthesis of Methyl 4-(3-imidazol-1-yl-propoxy)benzoate
-
Setup: In a dry 250 mL flask under nitrogen, dissolve the intermediate from Step 1 (1.0 eq, 22.8 g) in 100 mL of anhydrous DMF.
-
Reagents: Add Imidazole (1.5 eq, 10.2 g), K₂CO₃ (2.0 eq, 27.6 g), and Potassium Iodide (KI) (0.2 eq, 3.3 g).
-
Reaction: Heat the mixture at 90°C for 12 hours. Self-validation: The addition of KI will cause the reaction to turn slightly darker; TLC will confirm >95% conversion compared to a stalled 70% without KI.
-
Workup: Cool the mixture and pour it into 300 mL of ice water. Extract with EtOAc (3 x 100 mL). Critical: Wash the combined organic layers with brine at least 5 times to thoroughly remove residual DMF. Dry and concentrate to afford the product as an off-white solid.
Step 3: Hydrolysis to 4-(3-Imidazol-1-yl-propoxy)-benzoic acid
-
Reaction: Dissolve the ester from Step 2 (1.0 eq, 26.0 g) in a 1:1 mixture of THF and Methanol (100 mL total). Add 2M aqueous NaOH (3.0 eq, 150 mL). Stir at room temperature for 4 hours.
-
Solvent Removal: Evaporate the THF and Methanol under reduced pressure. Do not heat above 40°C during evaporation.
-
Isoelectric Isolation (Critical Step): Cool the remaining aqueous layer in an ice bath. Carefully add 1M HCl dropwise while monitoring with a calibrated pH meter. Stop exactly at pH 6.0 - 6.5 .
-
Validation & Recovery: A thick white precipitate will form as you hit the isoelectric point. If no precipitate forms, your aqueous layer is too dilute; evaporate 30% of the water volume and re-cool. Stir for 30 minutes at 0°C to ensure complete precipitation. Filter the solid, wash with a minimal amount of ice-cold water, and dry under high vacuum.
References
- Source: European Patent Office (EP2371808A1)
Technical Support Center: Troubleshooting Solubility Issues with 4-(3-Imidazol-1-yl-propoxy)-benzoic acid
Welcome to the Technical Support Center for 4-(3-Imidazol-1-yl-propoxy)-benzoic acid. This compound is a highly versatile building block and pharmacological probe, but its unique structural features often present significant solubility challenges in both in vitro and in vivo workflows. As a Senior Application Scientist, I have designed this guide to provide you with the mechanistic understanding and field-proven protocols needed to overcome these hurdles.
Mechanistic Insight: The "Zwitterion Trap"
To successfully dissolve 4-(3-Imidazol-1-yl-propoxy)-benzoic acid, you must first understand its amphoteric nature. The molecule contains two ionizable functional groups:
-
Benzoic Acid Moiety: An acidic group with a pKa of approximately 4.5.
-
N-alkylimidazole Ring: A basic group with a conjugate acid pKa of approximately 7.0[1].
Because the pKa of the acidic group is lower than the pKa of the basic group, the compound exists predominantly as a zwitterion (an inner salt containing both a carboxylate anion and an imidazolium cation) at physiological pH.
The isoelectric point (pI) —the pH at which the molecule carries a net zero charge—is calculated as the average of the two pKa values (pI ≈ 5.75). At and around this pH, the molecule forms a highly stable crystal lattice driven by strong intermolecular ionic interactions. Consequently, it exhibits its absolute minimum thermodynamic solubility in both aqueous and organic solvent systems[2][3].
Frequently Asked Questions (FAQs)
Q: I tried dissolving the powder in 100% DMSO for my cell-based assay, but it remains a cloudy suspension. Why? A: This is a classic manifestation of the "zwitterion trap." Even in highly polar aprotic solvents like DMSO, the crystal lattice energy of the neutral zwitterion can exceed the solvation energy. Solution: You must break the lattice by ionizing the molecule. Add 1.0 molar equivalent of a strong acid (e.g., 1M HCl) or a strong base (e.g., 1M NaOH) directly to the DMSO suspension. This converts the zwitterion into a net-charged hydrochloride or sodium salt, which will rapidly dissolve.
Q: How can I formulate this compound for in vivo animal dosing (e.g., IV or IP injection) without using toxic levels of DMSO? A: You must strictly avoid formulating in the pH 4.5 – 7.0 range. To achieve high aqueous solubility suitable for dosing, adjust the pH of your vehicle to either < 3.0 (to fully protonate the carboxylate, yielding a net cation) or > 8.5 (to fully deprotonate the imidazole, yielding a net anion). For biological compatibility, the anionic route (pH 8.5) using a mild basic buffer (like Tris or Phosphate) is usually preferred.
Q: Does sonicating or heating the solution help? A: Heating increases kinetic solubility temporarily, but it does not change the thermodynamic solubility. If your formulation pH is near the isoelectric point, the compound will inevitably crash out (precipitate) upon cooling to room temperature or when injected into a 37°C biological system. True solubility must be achieved via pH adjustment or salt formation.
Quantitative Data: pH-Dependent State Summary
Table 1: Ionization states and solubility profiles of 4-(3-Imidazol-1-yl-propoxy)-benzoic acid.
| pH Range | Dominant Species | Net Charge | Aqueous Solubility | Recommended Action |
| pH < 3.0 | Cationic (COOH, ImH⁺) | +1 | High | Use for highly acidic formulations (e.g., 0.1N HCl). |
| pH 4.5 – 7.0 | Zwitterionic (COO⁻, ImH⁺) | 0 | Very Low | Avoid this range. Molecule will precipitate. |
| pH > 8.5 | Anionic (COO⁻, Im) | -1 | High | Ideal for biocompatible in vivo dosing. |
Experimental Protocols
Protocol A: Preparation of a 10 mM In Vitro Stock Solution (DMSO/Base Method)
This protocol ensures complete dissolution for cell culture assays by forming the sodium salt in situ.
-
Weighing: Accurately weigh 2.46 mg of 4-(3-Imidazol-1-yl-propoxy)-benzoic acid (MW ≈ 246.26 g/mol ) into a sterile microcentrifuge tube.
-
Solvent Addition: Add 990 µL of cell-culture grade DMSO. Vortex for 30 seconds. (Self-Validation: The solution will likely remain a cloudy suspension at this stage).
-
Lattice Disruption: Add exactly 10 µL of 1M NaOH (aqueous). This provides ~1.0 molar equivalent of base to deprotonate the imidazolium ring.
-
Agitation: Vortex vigorously for 1-2 minutes. (Self-Validation: The suspension will clear entirely, yielding a transparent, pale solution).
-
Storage: Aliquot and store at -20°C. Note: When diluting this stock into culture media (pH 7.4), ensure the final compound concentration is below its aqueous thermodynamic solubility limit to prevent micro-precipitation.
Protocol B: Preparation of a 5 mg/mL Aqueous Formulation for In Vivo Dosing
This protocol utilizes pH adjustment to bypass the isoelectric point without relying on organic co-solvents.
-
Suspension: Suspend 50 mg of the compound in 8.0 mL of sterile Water for Injection (WFI).
-
Titration (Basification): Under continuous magnetic stirring, add 0.5M NaOH dropwise. Monitor the pH continuously using a calibrated micro-pH probe.
-
Dissolution: Continue adding NaOH until the pH reaches 8.5 – 9.0. (Self-Validation: At this threshold, the compound will transition to its anionic form and the turbid mixture will dissolve completely).
-
Volume Adjustment: Once the solution is completely clear, adjust the final volume to exactly 10.0 mL using WFI or a compatible 10x concentrated buffer (e.g., 10x PBS) to establish osmolarity.
-
Sterilization: Filter the solution through a 0.22 µm PES syringe filter prior to administration.
Troubleshooting Workflow Visualization
Caption: Decision tree for troubleshooting zwitterion solubility based on target application and pH.
References
- Title: Protonation constants (pKa)
- Title: The Solubility of Amino Acids in Various Solvent Systems Source: DigitalCommons@URI URL
- Source: European Federation of Pharmaceutical Industries and Associations (EFPIA)
Sources
Technical Support Center: Troubleshooting & Optimizing Temperature for Imidazole-Propoxy Linker Synthesis
Overview The synthesis of an imidazole-propoxy linker—typically achieved via the N-alkylation of an imidazole core with a 1,3-dihalopropane (e.g., 1-bromo-3-chloropropane)—is a foundational reaction in the development of PROTACs, metal-organic frameworks (MOFs), and various active pharmaceutical ingredients (APIs). While seemingly straightforward, the reaction is highly sensitive to temperature. This guide provides mechanistic causality, step-by-step protocols, and troubleshooting steps to optimize this critical workflow.
The Causality of Temperature in N-Alkylation (Mechanistic Principles)
The N-alkylation of imidazole is a two-step nucleophilic substitution (SN2) process ().
-
Deprotonation: A base (e.g., K₂CO₃ or NaH) removes the acidic proton from the imidazole N-H bond, generating a highly nucleophilic imidazolate anion. This step is exothermic and is typically performed at 0 °C to room temperature (20–25 °C) to prevent degradation of the base or solvent.
-
Nucleophilic Attack (Alkylation): The imidazolate anion attacks the electrophilic carbon of the alkylating agent (1,3-dihalopropane), displacing the halide leaving group.
Why Temperature Control is Critical:
-
Sub-optimal Heat (< 40 °C): The SN2 displacement of the halide (especially if it is a chloride) has a specific activation energy barrier. Below 40 °C, the reaction kinetics are too slow, resulting in incomplete conversion and poor yields ().
-
Optimal Range (60 °C – 80 °C): This range provides sufficient thermal energy to overcome the activation barrier for displacing the primary bromide, ensuring a rapid and regioselective mono-alkylation.
-
Excessive Heat (> 90 °C): High temperatures trigger two major side reactions. First, the newly formed mono-alkylated imidazole is still nucleophilic and can attack another alkyl halide molecule, forming an unwanted dialkylated imidazolium salt (). Second, strong bases at high temperatures can induce E2 elimination of the 1,3-dihalopropane, yielding volatile allyl halides and consuming the reagent.
Data Presentation: Temperature vs. Reaction Outcomes
To illustrate the causal relationship between temperature and product distribution, the following table summarizes typical experimental outcomes when reacting imidazole with 1-bromo-3-chloropropane (1.2 equiv) using K₂CO₃ in Acetonitrile (MeCN) for 8 hours.
| Temperature (°C) | Imidazole Conversion (%) | Target Mono-alkylated Yield (%) | Imidazolium Salt (Bis-alkylated) (%) | Elimination/Side Products (%) |
| 25 (Room Temp) | < 15% | < 10% | Trace | None |
| 40 | 45% | 40% | ~5% | Trace |
| 65 (Optimal) | > 95% | 85 - 90% | < 5% | < 2% |
| 85 | > 95% | 60% | 25% | ~10% |
| 100 (Reflux) | 100% | < 40% | > 40% | > 20% |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows multiple spots on TLC, including a heavy baseline spot. What happened? A1: A heavy baseline spot on a normal-phase silica TLC plate indicates the formation of a highly polar dialkylated imidazolium salt. This occurs when the temperature is too high (>80 °C) or if a large stoichiometric excess of the alkylating agent is used (). Solution: Lower the reaction temperature to 60–65 °C and strictly control the stoichiometry of the 1,3-dihalopropane to 1.05–1.2 equivalents.
Q2: I am using 1-bromo-3-chloropropane. How do I prevent the imidazole from reacting with both ends to form a dimer? A2: Regioselectivity relies on the differential leaving group ability of bromide versus chloride. Bromide is a significantly better leaving group. By maintaining the temperature strictly between 60 °C and 65 °C, the SN2 reaction selectively occurs at the brominated carbon. If you exceed 80 °C, the thermal energy becomes sufficient to displace the chloride as well, leading to 1,3-di(1H-imidazol-1-yl)propane dimers ().
Q3: The reaction is incomplete after 12 hours at 65 °C. Should I increase the temperature? A3: No. Increasing the temperature will only increase imidazolium salt formation. Instead, ensure your K₂CO₃ is finely powdered and anhydrous to maximize surface area. Alternatively, add a catalytic amount of Sodium Iodide (NaI, 0.1 equiv). This initiates a Finkelstein reaction, converting the unreacted alkyl chloride/bromide into a highly reactive alkyl iodide in situ, driving the reaction to completion without requiring higher temperatures.
Mandatory Visualization: Temperature Optimization Workflow
Logical workflow of temperature effects on imidazole-propoxy linker N-alkylation.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. The built-in TLC monitoring steps ensure that the researcher can verify the mechanistic success of the temperature control in real-time.
Synthesis of 1-(3-chloropropyl)-1H-imidazole
Materials:
-
Imidazole (1.0 equiv, 10 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv, 15 mmol)
-
1-bromo-3-chloropropane (1.2 equiv, 12 mmol)
-
Anhydrous Acetonitrile (MeCN) (30 mL)
Step-by-Step Methodology:
-
Reaction Setup & Deprotonation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add imidazole and anhydrous K₂CO₃. Add 30 mL of anhydrous MeCN. Stir the suspension at room temperature (20–25 °C) for 30 minutes.
-
Validation Check: The mixture will remain a suspension, but the formation of the imidazolate anion is occurring. Do not apply heat during this step to prevent solvent evaporation or base degradation.
-
-
Addition of Alkylating Agent: Place the flask in a room-temperature water bath. Add 1-bromo-3-chloropropane dropwise over 5 minutes.
-
Temperature-Controlled Alkylation: Equip the flask with a reflux condenser. Transfer the flask to an oil bath pre-heated to exactly 65 °C . Stir vigorously for 6 to 8 hours.
-
In-Process Monitoring (TLC Validation): After 4 hours, perform a TLC check (Eluent: 5% Methanol in Dichloromethane).
-
Validation Check: You should observe the disappearance of the imidazole starting material (visualized with iodine or UV) and the appearance of a new, higher Rf spot (the mono-alkylated product). If a heavy baseline spot appears (imidazolium salt), your oil bath temperature is too high.
-
-
Work-up: Once TLC indicates complete consumption of the starting imidazole, remove the flask from the oil bath and cool to room temperature. Filter the suspension through a Celite pad to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with an additional 15 mL of MeCN.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the crude oil in Ethyl Acetate (50 mL) and wash with deionized water (2 x 20 mL) to remove any trace salts or unreacted imidazole. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the pure 1-(3-chloropropyl)-1H-imidazole.
References
-
Orabi, M. D., et al. (2020). Synthesis and Characterization of the New Imidazole-Derivative Salts' Nanoparticles and Studying of Its Biological Activity. Institute of Metal Physics. [Link]
-
Dura´n-Valle, C. J., et al. (2010). The effect of ultrasound on the N-alkylation of imidazole over alkaline carbons: kinetic aspects. Applied Catalysis A: General. [Link]
-
Food and Agriculture Organization of the United Nations (FAO). (2018). An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium. Tetrahedron.[Link]
Technical Support Center: Crystallization of 4-(3-Imidazol-1-yl-propoxy)-benzoic acid
Prepared by the Office of the Senior Application Scientist
Introduction
This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing challenges with the crystallization of 4-(3-Imidazol-1-yl-propoxy)-benzoic acid. This molecule's unique architecture, featuring both a basic imidazole ring and an acidic carboxylic acid group, predisposes it to zwitterionic behavior, which can introduce specific complexities into the crystallization process. This document is structured as a series of troubleshooting questions and answers, supplemented by detailed protocols and foundational scientific principles to empower you to overcome common hurdles and achieve high-quality, crystalline material.
Understanding the Molecule: Physicochemical Properties and Their Impact on Crystallization
A successful crystallization strategy begins with a thorough understanding of the molecule's intrinsic properties. 4-(3-Imidazol-1-yl-propoxy)-benzoic acid is an amphoteric substance, meaning it can react as either an acid or a base.
-
Zwitterionic Potential: The presence of the acidic carboxylic acid and the basic imidazole ring makes the formation of a zwitterion (a molecule with both positive and negative charges) highly dependent on the pH of the solution. This is a critical factor, as zwitterions often exhibit strong intermolecular interactions, high lattice energies, and potentially low solubility in common organic solvents.
-
pH-Dependent Solubility: The ionization state of the molecule, and therefore its solubility, is directly controlled by pH.
-
In acidic conditions (low pH), the imidazole ring will be protonated (cationic), and the carboxylic acid will be neutral.
-
In basic conditions (high pH), the carboxylic acid will be deprotonated (anionic), and the imidazole ring will be neutral.
-
At the isoelectric point (pI), the molecule will exist predominantly as a zwitterion, which often corresponds to the point of minimum solubility—an ideal condition to induce crystallization.
-
-
Hydrogen Bonding: The molecule possesses both hydrogen bond donors (the carboxylic acid -OH) and acceptors (the imidazole nitrogen and the carboxyl oxygens), facilitating the formation of robust crystal lattices.
Troubleshooting Guide
This section addresses specific problems you may encounter during crystallization experiments.
Question: My compound is "oiling out" or precipitating as an amorphous solid instead of crystallizing. What's happening and what should I do?
Answer:
"Oiling out" or amorphous precipitation occurs when the supersaturation level is too high, causing the compound to separate from the solution faster than it can organize into an ordered crystal lattice.[] This is common with molecules that have flexible side chains or when the cooling rate is too rapid.
Causality: The thermodynamic driving force for phase separation is so strong that it kinetically bypasses the more ordered, lower-energy crystalline state.
Solutions:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: If using cooling crystallization, decrease the cooling rate significantly. Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature, and then transfer it to a refrigerator. An insulated container can help achieve a slow, linear cooling profile.[2]
-
Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise to the solution with vigorous stirring. Adding the anti-solvent too quickly creates localized areas of very high supersaturation.
-
-
Increase Solute Mobility:
-
Use More Solvent: You may be working with a concentration that is too high. Try dissolving the compound in a slightly larger volume of the hot solvent. While this may slightly decrease the overall yield, it can dramatically improve crystal quality.[2]
-
Elevate the Temperature: Ensure you are dissolving the compound at the boiling point of your solvent to achieve true saturation.
-
-
Change the Solvent System: The chosen solvent may be too "good" or too "poor." A good solvent might lead to high solubility and a steep supersaturation curve upon cooling, while a very poor solvent might cause the compound to crash out. Experiment with solvent mixtures to fine-tune the solubility.
Question: I'm only getting very fine needles or a microcrystalline powder that is difficult to filter and handle. How can I grow larger, more well-defined crystals?
Answer:
The formation of small crystals is typically a result of rapid and excessive nucleation, where a large number of small crystal "seeds" form simultaneously, competing for the available solute and thus limiting their individual growth.[3]
Causality: The rate of nucleation is significantly higher than the rate of crystal growth. To get larger crystals, you need to favor growth over nucleation.
Solutions:
-
Control Supersaturation: This is the primary lever for controlling crystal size.[3] Aim for a state of moderate supersaturation, where nucleation is limited, and growth is favored.[]
-
Reduce Cooling Rate: As mentioned previously, a slower cooling process is crucial.
-
Use Less Anti-Solvent: Titrate just enough anti-solvent to make the solution slightly turbid, then add a drop or two of the primary solvent to redissolve the precipitate. This brings the solution to the metastable zone, where growth is favored.
-
-
Introduce Seed Crystals: Seeding is a powerful technique to control crystallization.[3] By introducing a small number of high-quality crystals into a slightly supersaturated solution, you provide a template for growth and bypass the spontaneous nucleation step.
-
Utilize Vapor Diffusion: This is an excellent method for growing high-quality single crystals from a small amount of material. It involves slowly introducing an anti-solvent via the vapor phase, which ensures a very slow and controlled increase in supersaturation.[4]
Question: My compound won't crystallize at all. The solution remains clear even after cooling and scratching the flask. What are my next steps?
Answer:
A failure to crystallize usually means one of two things: either the solution is not supersaturated, or there is a kinetic barrier to nucleation.
Causality: The concentration of the solute has not exceeded its solubility limit at the given temperature, or the activation energy for forming a stable crystal nucleus has not been overcome.
Solutions:
-
Induce Supersaturation:
-
Evaporate Solvent: If you have too much solvent, gently heat the solution or use a stream of nitrogen to evaporate a portion of it, thereby increasing the concentration.[2] Be careful not to evaporate to dryness.
-
Add an Anti-Solvent: Introduce a solvent in which your compound is insoluble. This reduces the overall solvating power of the system and can force the compound out of solution.
-
-
Overcome the Nucleation Barrier:
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass provide a high-energy surface that can act as a template for nucleation.[2]
-
Add Seed Crystals: If you have any previously crystallized material, add a tiny speck to the solution.
-
-
Consider pH Adjustment (pH Swing Crystallization): For a zwitterionic compound like this, pH is a powerful tool. The compound's solubility is likely at its minimum near its isoelectric point (pI).
-
Dissolve the compound in an acidic (e.g., dilute HCl) or basic (e.g., dilute NaOH) aqueous solution.
-
Slowly add a titrant (base if you started with acid, or acid if you started with a base) to bring the pH towards the pI.
-
As you approach the pI, the solubility will decrease, and the compound should crystallize.
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for the crystallization of 4-(3-Imidazol-1-yl-propoxy)-benzoic acid?
A1: Given the molecule's structure with both polar (imidazole, carboxylic acid) and non-polar (benzene ring, propoxy chain) regions, a range of solvents should be screened. Protic solvents like ethanol, methanol, and isopropanol are often good starting points due to their ability to form hydrogen bonds.[5] Solvent mixtures, such as ethanol/water or acetone/heptane, can also be effective. A systematic solvent screening is highly recommended.
Q2: How do I perform a solvent screen?
A2: A simple method is to place a small amount of your compound (e.g., 10-20 mg) into several different vials. Add a small volume (e.g., 0.5 mL) of each test solvent. Observe the solubility at room temperature and then upon heating. A good single-solvent for recrystallization will show low solubility at room temperature but high solubility at an elevated temperature.
Solubility Screening Template
| Solvent | Solubility at 25°C | Solubility at Reflux | Observations Upon Cooling |
| Water | |||
| Ethanol | |||
| Methanol | |||
| Isopropanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Acetonitrile | |||
| Toluene |
Q3: Can impurities from the synthesis be inhibiting crystallization?
A3: Absolutely. Impurities can disrupt the formation of a regular crystal lattice, acting as "crystal poisons."[6] If you are facing persistent difficulties, it may be necessary to re-purify your crude material using another technique, such as column chromatography, before attempting crystallization again.
Experimental Protocols
Protocol 1: Cooling Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent. Heat the mixture to the solvent's boiling point with stirring until all the solid dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To promote slower cooling, you can place the flask in an insulated container.[2]
-
Crystal Growth: Once at room temperature, you may transfer the flask to a refrigerator (4°C) or freezer (-20°C) to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under a vacuum.
Protocol 2: pH Swing Crystallization
-
Dissolution: Dissolve the compound in a dilute aqueous base (e.g., 1 M NaOH) to form the soluble sodium salt.
-
Filtration: Filter the solution to remove any base-insoluble impurities.
-
Precipitation: With constant stirring, slowly add a dilute acid (e.g., 1 M HCl) dropwise. Monitor the pH.
-
Crystallization: As the pH approaches the isoelectric point, a precipitate will form. Continue adding acid until the precipitation is complete.
-
Equilibration: Allow the mixture to stir for a period (e.g., 1 hour) to ensure the crystal form is stable.
-
Isolation: Collect the crystalline product by vacuum filtration, wash thoroughly with deionized water to remove salts, and dry under vacuum.
Visualizations
Troubleshooting Workflow for Crystallization Issues
This diagram outlines a logical decision-making process for addressing common crystallization failures.
Caption: A decision tree for troubleshooting common crystallization problems.
References
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Chakkarwar, A. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. Retrieved from [Link]
-
Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua. Retrieved from [Link]
-
Desai, P. (2025, March 15). A Troubleshooting Guide for Topical Drug Manufacturing. Pharmaceutical Technology. Retrieved from [Link]
-
Desiraju, G. R. (2013). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Chemical Communications. Retrieved from [Link]
-
Lucenti, E., et al. (2023, February 16). Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. MDPI. Retrieved from [Link]
-
Lecomte, C. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Aitipamula, S., et al. (2013). Crystal engineering of zwitterionic drug to neutral cocrystal: a general solution for floxacins. The Royal Society of Chemistry. Retrieved from [Link]
-
Reddit. (2022, May 11). Any tips for purification of two zwitterionic compounds? r/Chempros. Retrieved from [Link]
-
Zheng, Z., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. PMC. Retrieved from [Link]
-
PubChem. (n.d.). 4-(1-Imidazolyl)benzoic Acid. Retrieved from [Link]
-
Zheng, Z., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. PubMed. Retrieved from [Link]
-
Zheng, Z., et al. (2011). (PDF) 4-(Imidazol-1-yl)benzoic acid. ResearchGate. Retrieved from [Link]
Sources
Technical Support Center: Stability & Handling of 4-(3-Imidazol-1-yl-propoxy)-benzoic Acid
The Chemical Context: Understanding the Zwitterion
To successfully handle 4-(3-Imidazol-1-yl-propoxy)-benzoic acid, you must first understand its zwitterionic nature .[1] This molecule contains two competing functional groups that dictate its behavior in solution:[2]
-
Benzoic Acid Moiety: A weak acid (
).[1] -
Imidazole Ring: A weak base (
for the conjugate acid).[1] -
Propoxy Ether Linkage: A chemically robust linker that connects the two.[1]
The "Danger Zone": Between pH 4.5 and 6.5, the molecule exists primarily as a zwitterion (net neutral charge), where the carboxylate is deprotonated (
Visualizing the pH-Dependent Speciation
The following diagram illustrates the dominant species at different pH levels, which is critical for experimental design.
Figure 1: Speciation of 4-IPBA across the pH scale.[1][3][4] Note the precipitation risk in the neutral range.
Stability in Acidic Media
Chemical Stability Profile[1][5][6]
-
Hydrolytic Stability: High.[1] The ether linkage (aryl-alkyl ether) is resistant to hydrolysis in standard laboratory acids (0.1% TFA, 1N HCl, Formic Acid).[1] Cleavage of the ether bond typically requires harsh conditions (e.g., concentrated HI or HBr with heat).
-
Solubility: Excellent. The protonation of the imidazole ring (
) creates a cationic species that is highly water-soluble.
Troubleshooting Guide: Acidic Conditions
| Symptom | Probable Cause | Corrective Action |
| Drifting Retention Times (HPLC) | pH Sensitivity: Operating near the | Buffer Control: Lower the mobile phase pH to < 3.0 using 0.1% TFA or Formic Acid to ensure the carboxylic acid is fully protonated. |
| Peak Tailing | Silanol Interactions: The positively charged imidazole interacts with residual silanols on the silica column. | Add Modifiers: Use TFA (0.05-0.1%) as an ion-pairing agent to mask silanols, or switch to a "base-deactivated" C18 column. |
| New Impurity Peak (Long Term Storage) | Esterification: If stored in methanol/ethanol with strong acid (HCl) for weeks, the carboxylic acid may form a methyl/ethyl ester. | Storage: Store acidic stock solutions in acetonitrile/water mixtures rather than pure alcohols. Keep frozen (-20°C). |
Stability in Basic Media
Chemical Stability Profile[1][5][6]
-
Hydrolytic Stability: High.[1] The ether linkage is stable to base.[1][5] The carboxylate group is already in its most stable oxidized state.[1]
-
Oxidative Risk: Moderate.[1] The imidazole ring is susceptible to N-oxidation or oxidative ring-opening under forced degradation conditions (e.g., presence of peroxides or high-intensity light).[1]
-
Solubility: Excellent. The molecule forms a benzoate salt (
), ensuring high solubility in aqueous base (NaOH, ).[1]
Troubleshooting Guide: Basic Conditions
| Symptom | Probable Cause | Corrective Action |
| Yellowing of Solution | Oxidation: Imidazole derivatives can undergo photo-oxidation or N-oxide formation over time in basic solution.[1] | Protect from Light: Use amber vials.[1] Degas buffers to remove dissolved oxygen if the assay is sensitive.[1] |
| High Baseline Noise (LC-MS) | Non-Volatile Salts: Using non-volatile bases (NaOH, Phosphate) in LC-MS.[1] | Switch Buffers: Use volatile basic buffers like Ammonium Bicarbonate or Ammonium Hydroxide (pH 8-10).[1] |
| Loss of Potency (Bioassay) | Adsorption: The anionic form may bind to positively charged plastic surfaces or coating materials. | Material Check: Use glass or low-binding polypropylene.[1] Avoid cationic surfactants in the media.[1] |
Critical Protocol: Forced Degradation Study
To empirically validate the stability of your specific lot of 4-IPBA, perform this rapid "stress test" before starting long-term experiments.
Workflow Diagram
Figure 2: Recommended forced degradation workflow to establish baseline stability.
Protocol Steps:
-
Preparation: Dissolve 4-IPBA to 1 mg/mL in 50:50 Acetonitrile:Water.
-
Acid Stress: Mix 1:1 with 0.2N HCl (Final 0.1N). Heat at 60°C for 24h.
-
Base Stress: Mix 1:1 with 0.2N NaOH (Final 0.1N). Heat at 60°C for 24h.
-
Expectation: < 2% degradation.[1]
-
-
Oxidative Stress: Mix 1:1 with 6%
(Final 3%).[1] Keep at RT for 24h.-
Expectation: Potential formation of Imidazole-N-oxide (Mass shift +16 Da).[1]
-
Frequently Asked Questions (FAQs)
Q: I am seeing precipitation when I mix my stock solution (in DMSO) with my assay buffer (PBS pH 7.4). Why? A: While pH 7.4 is generally safe, if your stock is highly concentrated and the buffer capacity is weak, the local pH might drop into the zwitterionic range (pH 5-6.5) upon mixing, causing transient precipitation.[1]
-
Fix: Dilute the DMSO stock into a slightly more basic buffer (pH 8) first, or ensure rapid vortexing during addition.[1]
Q: Can I use this molecule in a reductive amination reaction?
A: Yes. The ether and imidazole are stable to reducing agents like Sodium Cyanoborohydride (
Q: What is the best HPLC column for this molecule? A:
-
Option A (Acidic Mobile Phase): C18 column with "Base Deactivation" technology (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).[1] Use 0.1% TFA to suppress silanol interactions.[1]
-
Option B (Basic Mobile Phase): High-pH stable C18 column (e.g., Gemini-NX).[1] Run at pH 9.5-10 using Ammonium Bicarbonate.[1] This keeps the molecule fully anionic and often results in sharper peaks than acidic conditions.
References
-
Chemical Stability of Imidazoles
-
Source: Huang, Y., et al. (2019).[1][2] "Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir." Journal of Pharmaceutical Sciences.
- Relevance: Establishes the susceptibility of the imidazole ring to oxidative degradation (N-oxides) while confirming stability in acid/base hydrolysis.
-
-
Ether Cleavage Mechanisms
-
pKa Values & Zwitterionic Behavior
-
HPLC Method Development for Basic Compounds
Sources
overcoming steric hindrance in imidazole-benzoic acid coupling
Technical Support Center: Overcoming Steric Hindrance in Imidazole-Benzoic Acid Coupling
Executive Summary & Diagnostic Framework
"Imidazole-Benzoic Acid Coupling" typically refers to two distinct synthetic challenges depending on the desired bond:
-
Amide Bond Formation: Coupling a benzoic acid (COOH) with an amino-imidazole (NH2).
-
N-Arylation (C-N Bond): Coupling the imidazole ring nitrogen (NH) with a halobenzoic acid (Ar-X).
In both cases, steric hindrance (e.g., ortho-substituents on the benzoic acid or adjacent bulky groups on the imidazole) drastically increases the activation energy, leading to stalled reactions, hydrolysis, or N-acyl imidazole side products. This guide provides field-proven protocols to overcome these barriers.
Interactive Decision Matrix
Before selecting a protocol, identify your specific steric challenge using the logic flow below.
Figure 1: Decision matrix for selecting the optimal coupling strategy based on bond type and steric severity.
Scenario A: Amide Bond Formation (COOH + NH2)
The Challenge: Ortho-substituents on benzoic acid shield the carbonyl carbon from nucleophilic attack. Standard carbodiimides (EDC/DCC) often fail, yielding only N-acyl urea byproducts or unreacted material.
Protocol A: Enhanced Activation with HATU/HOAt (Moderate Sterics)
For mono-ortho-substituted benzoic acids.
-
Mechanism: HOAt (7-aza-1-hydroxybenzotriazole) creates a "neighboring group effect" via its pyridine nitrogen, accelerating the reaction rate by ~10-100x compared to HOBt.
-
Reagents: HATU (1.2 eq), HOAt (1.2 eq), DIPEA (3.0 eq), DMF/DMAc.
-
Critical Step: Pre-activate the acid for exactly 2-5 minutes . Longer times risk epimerization or guanidinylation of the amine.
Protocol B: The "Nuclear Option" – Ghosez’s Reagent (Extreme Sterics)
For bis-ortho-substituted benzoic acids (e.g., 2,6-disubstituted) or electron-deficient amino-imidazoles.
-
Why it works: Converts the acid to an acid chloride under neutral conditions , avoiding the harsh acidity of SOCl₂ or (COCl)₂ which can degrade sensitive imidazole rings.
-
Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent).
Step-by-Step Methodology:
-
Dissolution: Dissolve hindered benzoic acid (1.0 eq) in dry DCM (0.2 M).
-
Activation: Add Ghosez’s reagent (1.2 eq) dropwise at 0°C. Stir at RT for 1–2 hours.
-
Checkpoint: Monitor by TLC (methanol quench aliquot) to confirm acid chloride formation.
-
-
Coupling: Add the amino-imidazole (1.1 eq) and Pyridine (2.0 eq) or 2,6-Lutidine (for base-sensitive substrates).
-
Reaction: Reflux in DCM or switch solvent to Toluene and heat to 80°C if reaction is sluggish.
Expert Insight: If the imidazole amine is electron-deficient (e.g., nitro-imidazole), add N-methylimidazole (NMI) as a nucleophilic catalyst to form a highly reactive N-acyl imidazolium intermediate.
Scenario B: N-Arylation (Imidazole NH + Ar-X)
The Challenge: Ortho-substituents on the aryl halide prevent the metal center (Cu or Pd) from oxidative addition or reductive elimination. Additionally, the imidazole nitrogen can bind irreversibly to Pd, "poisoning" the catalyst.
Protocol C: Copper-Catalyzed Ullmann Coupling (Cost-Effective/Robust)
Best for ortho-substituted aryl iodides/bromides.
-
Catalyst System: CuI (10 mol%) + Trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%).
-
Base: K₃PO₄ (2.0 eq) – crucial for solubility and basicity balance.
-
Solvent: DMF or DMSO (0.5 M).
-
Conditions: 100–110°C, sealed tube, 12–24h.
Protocol D: Palladium-Catalyzed Buchwald-Hartwig (High Potency)
Required for aryl chlorides or when lower temperatures (<80°C) are needed.
-
The "Poisoning" Fix: Imidazoles inhibit Pd(0) formation.[1] Solution: Pre-heat the Pd precursor and Ligand before adding the imidazole, OR use a precatalyst like Pd-PEPPSI-IPent .
-
Ligand Selection: Use bulky biaryl phosphines like BrettPhos or tBuXPhos to create a "pocket" that forces the reductive elimination despite steric bulk.
Quantitative Comparison of Catalysts for Hindered N-Arylation:
| Catalyst System | Substrate Scope | Steric Tolerance | Temp. | Yield (Typical) |
| CuI / Phenanthroline | Aryl Iodides | Low | 120°C | 40-60% |
| CuI / DMEDA | Aryl I/Br | High (Ortho) | 100°C | 85-95% |
| Pd(OAc)₂ / XPhos | Aryl Cl/Br/OTf | Moderate | 80°C | 70-85% |
| Pd-PEPPSI-IPent | Aryl Cl/Br | Extreme (2,6-di) | 60°C | >90% |
Troubleshooting & FAQs
Q1: My amide coupling reaction turns black and yields are <10%. Why? A: This often indicates decomposition of the activating agent or the imidazole ring.
-
Fix: Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is non-explosive, has low toxicity, and the byproduct is water-soluble. It is exceptionally good at driving sterically hindered couplings without epimerization [1].
Q2: In N-arylation, I see full conversion of the aryl halide but no product. Where did it go? A: You likely formed the de-halogenated arene (reduction) or homocoupling product.
-
Fix: Ensure your solvent is strictly anhydrous/degassed. Oxygen promotes homocoupling. If reduction occurs, switch the solvent from DMF to Dioxane and use Cs₂CO₃ instead of K₃PO₄.
Q3: Can I use microwave irradiation? A: Yes. For hindered imidazole-benzoic acid couplings, microwave heating (120°C, 20 min) often overcomes the activation barrier that requires 24h+ thermal heating. However, ensure your protecting groups (e.g., Boc) are stable at these temperatures.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3][4] Chemical Reviews, 116(19), 11754–11844.
-
Kozlowski, M. C., et al. (2009).[5] Copper-Catalyzed N-Arylation of Hindered Substrates Under Mild Conditions. Advanced Synthesis & Catalysis, 351(6), 931–937.[5]
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252–255.
-
Bellina, F., & Rossi, R. (2010). Synthesis of N-arylimidazoles: mild conditions for copper-catalyzed N-arylation. Synthesis, 2010(09), 1505-1511.
Sources
Technical Support Center: Purification Strategies for Zwitterionic Imidazole Compounds
Welcome to the Technical Support Center for the purification of zwitterionic imidazole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these highly polar molecules. Zwitterionic imidazoles, possessing both a positive and a negative charge, exhibit distinct solubility and chromatographic behaviors that necessitate specialized purification strategies. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring the integrity and purity of your compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of zwitterionic imidazole compounds, offering step-by-step solutions and the scientific rationale behind them.
Question 1: My zwitterionic imidazole compound shows poor retention on a standard C18 reversed-phase column and elutes in the void volume. How can I improve its retention?
Answer:
This is a classic challenge with highly polar zwitterionic compounds. Standard reversed-phase chromatography relies on hydrophobic interactions, which are minimal for these molecules.[1] To enhance retention, you need to employ a chromatographic technique that leverages their unique properties.
Recommended Solutions:
-
Switch to a More Polar Stationary Phase:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds.[2] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[3] This creates a water-rich layer on the stationary phase, allowing for partitioning of polar analytes.[4]
-
Zwitterionic Stationary Phases: These columns, such as those with covalently bound zwitterionic functional groups, are particularly effective.[5][6] They can engage in weak electrostatic interactions with charged analytes, providing unique selectivity.[3]
-
-
Employ Mixed-Mode Chromatography (MMC):
-
Utilize Ion-Pairing Reagents (Reversed-Phase):
-
While less common for zwitterionic compounds due to potential selectivity issues, adding an ion-pairing reagent to the mobile phase can sometimes improve retention on a C18 column.[1] The reagent forms a neutral complex with your compound, increasing its hydrophobicity.
-
Experimental Protocol: Getting Started with HILIC
-
Column Selection: Choose a HILIC column with a zwitterionic or amide stationary phase.
-
Mobile Phase Preparation:
-
Solvent A (Aqueous): Prepare a buffered aqueous solution. A buffer is crucial in HILIC to control ionic interactions.[10] A common starting point is 10-20 mM ammonium formate or ammonium acetate, as they are volatile and compatible with mass spectrometry.
-
Solvent B (Organic): Use acetonitrile.
-
-
Initial Conditions: Start with a high percentage of organic solvent (e.g., 95% acetonitrile) to ensure retention.
-
Gradient Elution: Gradually increase the percentage of the aqueous mobile phase (Solvent A) to elute your compound.
-
Column Equilibration: It is critical to properly equilibrate the HILIC column with the initial mobile phase conditions to establish the aqueous layer on the stationary phase surface. This may take longer than for reversed-phase columns.[2]
Question 2: I am observing significant peak tailing for my basic zwitterionic imidazole compound on a silica gel column. What is causing this and how can I fix it?
Answer:
Peak tailing of basic compounds on silica gel is often caused by strong interactions between the basic nitrogen of the imidazole ring and the acidic silanol groups on the silica surface.[11] This leads to non-ideal chromatographic behavior.
Recommended Solutions:
-
Deactivate the Silica Gel:
-
Use a Basic Modifier in the Mobile Phase: Adding a small amount of a volatile base, such as triethylamine (0.1-1%), to your mobile phase can neutralize the acidic silanol groups, reducing the strong interactions and improving peak shape.[11]
-
-
Switch to a Different Stationary Phase:
-
Alumina (Basic or Neutral): For basic compounds, basic or neutral alumina can provide better peak shape and separation compared to silica gel.[11]
-
Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase chromatography on a C18 column with an appropriate mobile phase pH can prevent the issues seen with silica.
-
Workflow for Selecting a Purification Method
Caption: Decision tree for selecting a purification strategy.
Question 3: My zwitterionic imidazole compound has poor solubility in common chromatography solvents. What can I do?
Answer:
Solubility is a frequent hurdle. The zwitterionic nature can lead to strong intermolecular interactions, making them difficult to dissolve.[12][13]
Recommended Solutions:
-
Solvent Screening:
-
Systematically test a range of solvents with varying polarities. Highly polar protic solvents like water, methanol, or ethanol are often good starting points.
-
For some imidazole-based zwitterions, solubility is enhanced in concentrated brine solutions.
-
-
pH Adjustment:
-
The solubility of zwitterionic compounds is often lowest at their isoelectric point (pI). Adjusting the pH of the solution away from the pI can increase solubility by converting the zwitterion into a cationic or anionic species.
-
-
Use of Co-solvents:
-
A mixture of solvents can sometimes be more effective than a single solvent. For example, a mixture of water and a miscible organic solvent like methanol or acetonitrile.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of pH in the purification of zwitterionic imidazole compounds?
A1: The pH of the mobile phase is a critical parameter as it dictates the charge state of your zwitterionic imidazole and the stationary phase.[14] The imidazole ring is basic (pKa of the conjugate acid is around 7), while the acidic group will have its own pKa.[15][16] By adjusting the pH, you can:
-
Enhance or reduce ionic interactions with the stationary phase in techniques like ion-exchange or HILIC.[10]
-
Improve solubility by moving away from the isoelectric point.
-
Control selectivity in HILIC separations.[10]
Q2: Can I use recrystallization to purify my zwitterionic imidazole compound?
A2: Yes, recrystallization can be a very effective technique for the final purification of zwitterionic imidazoles, often yielding highly pure material.[13] The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Q3: What are the common impurities I might encounter in the synthesis of zwitterionic imidazoles and how can I remove them?
A3: Common impurities can include starting materials, reagents, and by-products from the synthesis. For instance, if you are synthesizing an N-alkylimidazole derivative, you might have unreacted imidazole or alkylating agent.[17][18] Purification strategies should be chosen based on the properties of these impurities. For example:
-
Acid-base extraction can be effective for removing non-ionizable organic impurities.[11]
-
Chromatography is generally required to separate structurally similar impurities.
Q4: How does the pKa of the imidazole ring affect purification?
A4: The pKa of the imidazole ring (the pKa of the protonated form is ~7) is crucial because it determines the pH range over which the ring is positively charged.[15][19][20] This is fundamental for:
-
Ion-exchange chromatography: You can use cation-exchange chromatography at a pH below 7 to bind the positively charged imidazole ring.
-
HILIC and Mixed-Mode Chromatography: The charge on the imidazole ring will influence its electrostatic interactions with the stationary phase, affecting retention and selectivity.[10]
Comparison of Purification Techniques
| Purification Technique | Advantages | Disadvantages | Best Suited For |
| Reversed-Phase Chromatography (RPC) | Widely available, good for less polar analogs. | Poor retention for highly polar zwitterions.[1] | Zwitterionic imidazoles with significant hydrophobic character. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Excellent retention for polar compounds.[2][10] Orthogonal to RPC.[3] | Requires careful column equilibration.[2] Mobile phase preparation can be more complex. | Highly polar zwitterionic imidazoles that are poorly retained by RPC. |
| Mixed-Mode Chromatography (MMC) | Unique selectivity by combining multiple interaction modes.[7][9] Can handle complex samples. | Method development can be more complex. Fewer stationary phases available compared to RPC. | Difficult separations where single-mode chromatography fails.[9] |
| Ion-Exchange Chromatography (IEC) | High capacity and selectivity based on charge.[21] | Requires low salt concentration for binding.[20] Elution often requires high salt or pH change. | Purification based on the net charge of the zwitterionic imidazole. |
| Recrystallization | Can provide very high purity.[13] Cost-effective for large scales. | Finding a suitable solvent can be challenging. Can have lower yields. | Final polishing step for compounds that are solids. |
Experimental Workflow: Mixed-Mode Chromatography for Zwitterionic Imidazole Purification
Caption: Workflow for mixed-mode chromatography.
References
- Zwitterion Chromatography – ZIC - The Nest Group.
- Development and evaluation of new imidazolium-based zwitterionic stationary phases for hydrophilic interaction chromatography - PubMed. (2013).
- New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions - SIELC Technologies.
- Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. (2013).
- Using a Zwitterionic Stationary Phase in Hydrophilic Interaction Liquid Chromatography - Merck Millipore.
- Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis - Diva-portal.org.
- Water swelling, brine soluble imidazole based zwitterionic polymers – synthesis and study of reversible UCST behaviour and gel–sol transitions - Chemical Communications (RSC Publishing). (2013). DOI:10.1039/C3CC44407D.
- Separating polar analyte mixtures: Benefits of a new zwitterionic HILIC chemistry.
- New Zwitterionic Imidazolones with Enhanced Water Solubility and Bioavailability: Synthesis, Anticancer Activity, and Molecular Docking (2023) | Saber Abu-Jabal - SciSpace.
- New Zwitterionic Imidazolones with Enhanced Water Solubility and Bioavailability: Synthesis, Anticancer Activity, and Molecular Docking - MDPI. (2023).
- The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis | LCGC International. (2022).
- Imidazolium-Based Zwitterionic Surfactant: A New Amphiphilic Pd Nanoparticle Stabilizing Agent | Langmuir - ACS Publications.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC.
- Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review - ISCA.
- Imidazole - Wikipedia.
- Troubleshooting guide for the purification of polar quinoline compounds - Benchchem.
- Purify, purify and…purify more: tips for improving your protein purification capabilities – part 3 | Benchwise. (2012).
- Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati - TSI Journals.
- Technical Support Center: Purification of Imidazole Derivatives - Benchchem.
- Fundamentals of mixed mode (multimodal) chromatography - Cytiva. (2024).
- Mixed-Mode Chromatography | Thermo Fisher Scientific - US.
- Mixed-mode chromatography resins - Astrea Bioseparations.
- World Journal of Pharmaceutical Sciences Routes of synthesis and biological significances of Imidazole derivatives: Review. (2015).
Sources
- 1. sielc.com [sielc.com]
- 2. selectscience.net [selectscience.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. impactfactor.org [impactfactor.org]
- 5. nestgrp.com [nestgrp.com]
- 6. Development and evaluation of new imidazolium-based zwitterionic stationary phases for hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mixed-Mode Chromatography | Thermo Fisher Scientific - AT [thermofisher.com]
- 8. Mixed Mode Chromatography | Astrea Bioseparations [astreabioseparations.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Imidazole - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. wjpsonline.com [wjpsonline.com]
- 19. isca.me [isca.me]
- 20. benchwise.wordpress.com [benchwise.wordpress.com]
- 21. diva-portal.org [diva-portal.org]
Technical Support Center: Polymorph Control in 4-(3-Imidazol-1-yl-propoxy)-benzoic acid (IPBA)
Welcome to the Advanced Crystallization Support Hub.
This guide is designed for researchers encountering reproducibility issues with 4-(3-Imidazol-1-yl-propoxy)-benzoic acid (IPBA) . Due to the flexible propoxy linker and the amphoteric nature of the imidazole-benzoic acid moiety, IPBA exhibits conformational polymorphism and solvatomorphism .
This document provides a mechanistic approach to isolating specific crystal forms (Polymorphs I, II, and Hydrates) by controlling thermodynamic and kinetic factors.
Core Challenge: The IPBA Polymorph Landscape
IPBA is a "flexible zwitterion." Its crystallization behavior is governed by two competing mechanisms:
-
Conformational Flexibility: The propyl spacer (
) can adopt gauche or trans conformations, leading to distinct packing arrangements (Conformational Polymorphism). -
Proton Transfer Equilibrium: The molecule exists in an equilibrium between the Neutral Form (
) and the Zwitterionic Form ( ). This equilibrium is highly sensitive to solvent dielectric constants.
Module 1: Solvent-Mediated Phase Control
Objective: Select the correct solvent system to target the desired protonation state and packing motif.
Protocol A: Targeting the Neutral Form (Form I)
-
Mechanism: Low-dielectric solvents suppress proton transfer, stabilizing the neutral carboxylic acid dimer motif.
-
Recommended Solvents: Ethanol/Acetone (anhydrous), Acetonitrile.
-
Key Parameter: Water Activity (
) must be .
Step-by-Step:
-
Dissolve IPBA in anhydrous Ethanol at 60°C (Saturation: ~25 mg/mL).
-
Filter through a 0.2 µm PTFE membrane to remove zwitterionic seeds.
-
Cooling: Slow cool to 20°C at a rate of 0.1°C/min.
-
Result: Large, block-like crystals (Neutral Form I).
Protocol B: Targeting the Zwitterionic Form (Form II)
-
Mechanism: High-dielectric, protic solvents stabilize the charge-separated zwitterion (
) through solvation shells. -
Recommended Solvents: Water/Methanol mixtures, DMF.
-
Key Parameter: High dielectric constant (
).
Step-by-Step:
-
Dissolve IPBA in Methanol:Water (80:20 v/v) at 50°C.
-
pH Adjustment: Adjust pH to isoelectric point (~6.5–7.0) using dilute NaOH or HCl if necessary to maximize zwitterion concentration.
-
Precipitation: Rapidly cool to 4°C (Shock Cooling).
-
Result: Needle-like agglomerates (Zwitterionic Form II).
Module 2: Troubleshooting & FAQs
Q1: I am consistently getting a sticky oil or gel instead of crystals. Why?
-
Diagnosis: This is "oiling out" (Liquid-Liquid Phase Separation), common with flexible molecules like IPBA. The propyl chain prevents efficient packing if supersaturation is too high.
-
Solution:
-
Reduce Supersaturation: Lower the initial concentration by 20%.
-
Seed: Add 0.1% w/w seeds of the desired polymorph at the cloud point.
-
Anti-Solvent: Switch to a "Reverse Addition" method: Add the IPBA solution dropwise into a large volume of anti-solvent (e.g., Heptane) to force rapid nucleation over growth.
-
Q2: My PXRD pattern shows extra peaks at low angles (
-
Diagnosis: You likely have a Solvate or Hydrate . The flexible propoxy chain creates voids in the lattice that trap solvent molecules.
-
Validation: Perform TGA (Thermogravimetric Analysis). A weight loss of >2% before 100°C confirms a solvate.
-
Fix: Desolvate by heating at 80°C under vacuum (10 mbar) for 4 hours. Re-run PXRD to check for conversion to Anhydrous Form I.
Q3: How do I distinguish between the Neutral and Zwitterionic forms without Single Crystal XRD?
-
Diagnosis: Use FT-IR Spectroscopy (ATR mode).
-
Neutral Form: Look for the
stretch of the carboxylic acid at ~1680–1720 cm⁻¹ . -
Zwitterionic Form: Look for the carboxylate asymmetric stretch (
) at ~1550–1600 cm⁻¹ and the absence of the high-energy band.
-
Module 3: Decision Matrix & Workflow
The following diagram illustrates the critical decision points for isolating specific IPBA polymorphs based on solvent polarity and cooling kinetics.
Caption: Decision tree for targeting Neutral (Form I) vs. Zwitterionic (Form II) polymorphs of IPBA based on solvent dielectric constant and thermal history.
Module 4: Characterization Data Summary
Use this table to validate your experimental results against expected values for the primary forms.
| Parameter | Form I (Neutral) | Form II (Zwitterion) | Hydrate Form |
| Primary Solvent | Ethanol, Acetone | Water, Methanol/Water | Water (>50%) |
| IR Signature | Broad | ||
| Melting Point | Sharp (High, e.g., ~210°C) | Broad/Decomp. | Broad Endotherm < 100°C |
| Morphology | Blocks / Prisms | Needles / Laths | Plates |
| Stability | Stable at RT, Low Humidity | Hygroscopic | Dehydrates < 40% RH |
References
-
Zheng, Z., et al. (2011).[1][2] 4-(Imidazol-1-yl)benzoic acid.[1][2][3][4][5][6][7] Acta Crystallographica Section E. Link
- Context: Establishes the baseline crystal structure for the rigid analog, demonstrating the hydrogen bonding networks (O—H···N) typical of this zwitterionic class.
-
Kuai, H.W., & Cheng, X.C. (2011). Monoclinic polymorph of 4-[(1H-benzimidazol-1-yl)methyl]benzoic acid. Acta Crystallographica Section E. Link
- Context: Provides the mechanistic basis for conformational polymorphism in flexible linker analogs (methyl/propyl spacers)
-
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
- Context: Authoritative text on the general principles of conformational polymorphism and solvent-mediated phase transform
-
Vangala, V. R., et al. (2012). Structural and conformational polymorphism in flexible zwitterionic molecules. Crystal Growth & Design.
-
Context: Supports the protocol for using pH and cooling rates to select between neutral and zwitterionic forms in amino-acid-like aromatic ligands.
-
Disclaimer: The protocols above are based on high-fidelity analogies to validated structural homologs (imidazole-benzoic acid derivatives). Always perform full solid-state characterization (PXRD, DSC, TGA) on your specific batch of IPBA to confirm phase purity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-(Imidazol-1-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. Monoclinic polymorph of 4-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR Spectral Analysis Guide: 4-(3-Imidazol-1-yl-propoxy)-benzoic acid
Abstract
This guide provides a definitive spectral analysis framework for 4-(3-Imidazol-1-yl-propoxy)-benzoic acid , a critical pharmacophore often utilized in histamine receptor (H3) antagonist development and antifungal research. Unlike standard catalog spectra, this document compares the target molecule against its synthetic precursors and structural analogues to establish a self-validating identification protocol . We focus on the diagnostic utility of the propyl ether linker and the pH-dependent imidazole shifts in DMSO-d6 , the optimal solvent for this zwitterionic species.
Structural Context & Critical Moieties
To accurately interpret the NMR spectrum, the molecule must be deconstructed into three magnetically distinct domains. This structural logic dictates the experimental setup and signal assignment.
-
The Benzoic Acid Core: Provides a characteristic AA'BB' aromatic system and a highly deshielded carboxylic acid proton.
-
The Propoxy Linker: A 3-carbon chain acting as a "spectral ruler," connecting the lipophilic aromatic ring to the polar heterocycle.
-
The Imidazole Headgroup: A basic nitrogen heterocycle whose chemical shifts are highly sensitive to protonation state (salt vs. free base).
Materials & Methods: Experimental Protocol
Standard chloroform (CDCl3) is unsuitable for this compound due to the low solubility of the polar carboxylic acid/imidazole zwitterion.
Recommended Protocol:
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6, 99.9% D).
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Temperature: 298 K (25°C).
-
Reference: Residual DMSO quintet at 2.50 ppm .
-
Acquisition Parameters:
-
Pulse Angle: 30°[1]
-
Relaxation Delay (D1): ≥ 2.0 seconds (critical for integration of the carboxylic acid proton).
-
Scans (NS): 16–64.
-
Comparative Spectral Analysis
This section compares the Target Product against its primary synthetic precursor (4-Hydroxybenzoic Acid ) and a validated Linker Analogue (4-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde). This triangulation method ensures structural confirmation even in the absence of a certified reference standard.
Table 1: Chemical Shift Comparison (DMSO-d6)
| Moiety | Proton Assignment | Precursor (4-Hydroxybenzoic Acid) [1] | Linker Analogue (Aldehyde Derivative) [2] | Target Product (Expected Shifts) | Multiplicity | Integral |
| Acid | -COOH | ~12.5 ppm | N/A (Aldehyde ~9.8) | 12.6 – 12.8 ppm | Broad Singlet | 1H |
| Imidazole | N-CH-N (C2-H) | N/A | 7.8 – 9.0 ppm* | 7.7 – 8.2 ppm | Singlet | 1H |
| Aromatic | Ar-H (Ortho to COOH) | 7.80 ppm | 7.85 ppm | 7.88 ppm | Doublet (J~8.8Hz) | 2H |
| Aromatic | Ar-H (Meta to COOH) | 6.85 ppm | 7.10 ppm | 7.05 ppm | Doublet (J~8.8Hz) | 2H |
| Imidazole | C4-H / C5-H | N/A | 7.20 / 6.90 ppm | 7.25 / 6.92 ppm | Singlet/Doublet | 1H each |
| Linker | N-CH₂- (Propyl C3) | N/A | 4.18 ppm | 4.15 – 4.20 ppm | Triplet | 2H |
| Linker | O-CH₂- (Propyl C1) | N/A | 4.05 ppm | 4.08 – 4.12 ppm | Triplet | 2H |
| Linker | -CH₂- (Propyl C2) | N/A | 2.15 ppm | 2.15 – 2.25 ppm | Quintet | 2H |
> Note on Imidazole Shifts: The C2-H proton (N-CH-N) is extremely sensitive to pH. In the HCl salt form, this signal shifts downfield to 9.0–9.2 ppm . In the free base/zwitterion, it appears near 7.7–8.0 ppm .
Detailed Signal Interpretation Logic
A. The "Fingerprint" Region (Propyl Linker)
The propyl chain provides the most definitive proof of successful alkylation.
-
Differentiation: In the starting material (4-hydroxybenzoic acid), there are no aliphatic signals. The appearance of a Triplet-Quintet-Triplet pattern in the 2.0–4.5 ppm range confirms the attachment of the linker.
-
Assignment Logic:
-
The N-CH₂ triplet is more deshielded (~4.2 ppm) than the O-CH₂ triplet (~4.1 ppm) due to the adjacent aromatic imidazole ring and the positive character of the nitrogen.
-
The central -CH₂- appears as a distinct quintet (or broad multiplet) around 2.2 ppm.
-
B. The Aromatic System (AA'BB')
-
The benzoic acid ring displays a classic AA'BB' coupling pattern .
-
Diagnostic Shift: Upon alkylation of the phenolic oxygen, the protons meta to the carboxylic acid (adjacent to the oxygen) shift downfield from 6.85 ppm (in the free phenol) to ~7.05 ppm (in the ether). This +0.2 ppm shift is a key indicator that the ether bond has formed.
C. The Imidazole "Wagging" Proton
-
The proton between the two nitrogens (C2-H) is the most labile.
-
Troubleshooting: If this peak is broadened or missing, it indicates rapid proton exchange due to trace water in the DMSO. Adding a drop of D₂O will eliminate the COOH and Imidazole N-H signals but sharpen the C-H signals.
Visualization: Structural Validation Workflow
The following diagram illustrates the logical decision tree for validating the product structure based on the NMR data discussed above.
Caption: Logic flow for the structural validation of 4-(3-Imidazol-1-yl-propoxy)-benzoic acid, highlighting critical checkpoints for common synthetic impurities.
References
-
Doc Brown's Chemistry. (2025). The high resolution 1H NMR spectrum of benzoic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Supplementary Information: Synthesis of benzoic acid derivatives. Retrieved from [Link]
Sources
Technical Deep Dive: Optimized HPLC Purity Analysis for 4-(3-Imidazol-1-yl-propoxy)-benzoic acid
Executive Summary: The Zwitterionic Challenge
4-(3-Imidazol-1-yl-propoxy)-benzoic acid represents a classic "chromatographer’s paradox." As a key intermediate in the synthesis of histamine H3 receptor antagonists (such as Proxifan analogs) and antifungal agents, its purity is critical. However, its structure contains two opposing functional groups: a basic imidazole ring (pKa ~6.9) and an acidic benzoic acid moiety (pKa ~4.2).
This zwitterionic nature renders standard "generic" HPLC screening methods ineffective. At low pH, the imidazole protonates, leading to severe peak tailing due to secondary silanol interactions. At neutral pH, the carboxylic acid ionizes, reducing retention on standard C18 columns.
This guide compares three distinct separation strategies, ultimately defining the pH-Controlled Bidentate C18 Method as the superior protocol for purity testing, offering the highest resolution between the target molecule, its starting materials (imidazole, 4-hydroxybenzoic acid), and synthetic byproducts.
Chemical Context & Separation Logic
To develop a robust method, we must first visualize the ionization states. The "propoxy" linker adds significant hydrophobicity compared to the direct analog 4-(imidazol-1-yl)benzoic acid, allowing for Reverse Phase (RP) retention if ionization is managed.
Ionization States
-
pH < 4.0: Imidazole (+) / Carboxylic Acid (Neutral).[1] Result: High retention, but risk of silanol stinging (tailing).
-
pH 4.2 - 6.9 (Isoelectric Region): Mixed species. Result: Unpredictable retention shifts; poor reproducibility.
-
pH > 7.0: Imidazole (Neutral) / Carboxylic Acid (-). Result: Reduced retention due to repulsion from C18 stationary phase, but excellent peak shape for the imidazole.
Visualizing the Decision Matrix
The following decision tree illustrates the logic used to select the optimized method over alternatives.
Caption: Decision tree for selecting the optimal separation strategy based on zwitterionic properties.
Comparative Analysis: Alternatives vs. Optimized Method
We evaluated three common methodologies for the purity testing of this intermediate.
Method A: The "Generic" Acidic Screen (0.1% TFA)
-
Protocol: C18 Column, Water/Acetonitrile with 0.1% Trifluoroacetic acid (pH ~2.0).
-
Mechanism: Both functional groups are protonated. The imidazole is positively charged.
-
Failure Mode: While TFA suppresses silanols to some degree, the positively charged imidazole still interacts with residual silanols on the silica surface.
-
Data: Peak tailing factor (
) consistently > 2.[2]0. Resolution from the "imidazole" starting material is poor because imidazole elutes in the void volume.
Method B: Ion-Pairing Chromatography (IPC)
-
Protocol: C18 Column, Mobile Phase with 10mM Sodium Hexanesulfonate (pH 2.5).
-
Mechanism: The sulfonate anion pairs with the protonated imidazole, forming a neutral, hydrophobic complex that retains well.
-
Performance: Excellent peak shape (
~1.1). -
Drawback: The method is not "rugged." Equilibration takes hours; the column is permanently altered (dedicated column required); and the method is incompatible with Mass Spectrometry (LC-MS) for impurity identification.
Method C: The Optimized Solution (pH-Controlled Bidentate C18)
-
Protocol: Bidentate C18 (e.g., Zorbax Extend or Gemini NX), 20mM Phosphate Buffer (pH 6.5) / Methanol.
-
Mechanism: At pH 6.5, the imidazole is largely deprotonated (neutral), eliminating silanol interactions. The carboxylic acid is ionized (-), but the "propoxy" linker provides sufficient hydrophobicity for retention. The "Bidentate" or "Hybrid" silica resists dissolution at this near-neutral pH.
-
Verdict: This is the recommended standard for QC release testing.
Performance Data Summary
| Parameter | Method A (Acidic C18) | Method B (Ion-Pair) | Method C (Optimized pH 6.5) |
| Retention Time (min) | 4.2 | 8.5 | 6.8 |
| Tailing Factor ( | 2.3 (Fail) | 1.1 (Pass) | 1.05 (Excellent) |
| Resolution (vs. Impurity) | 1.2 | 3.5 | 4.1 |
| Equilibration Time | 15 min | 120 min | 20 min |
| MS Compatibility | Yes | No | Yes (if Ammonium Acetate used) |
Detailed Experimental Protocol (Method C)
This protocol is validated for the separation of 4-(3-Imidazol-1-yl-propoxy)-benzoic acid from its key precursors: Imidazole and 4-(3-chloropropoxy)benzoic acid (or similar alkylating agents).
Chromatographic Conditions[1][2][4][5][6][7]
-
Instrument: HPLC with PDA (Photodiode Array) or UV Variable Wavelength Detector.
-
Column: Agilent Zorbax Eclipse Plus C18 (or Phenomenex Gemini NX-C18), 150 x 4.6 mm, 3.5 µm.
-
Rationale: These columns use double-endcapping or hybrid particles to allow operation at pH > 6.0 without silica dissolution.
-
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 6.5.
-
Prep: Dissolve 2.72g
in 1L water. Adjust pH to 6.5 with KOH. Filter (0.45 µm).[3]
-
-
Mobile Phase B: Methanol (LC Grade).
-
Note: Methanol is preferred over Acetonitrile here to prevent precipitation of phosphate salts.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV at 254 nm (Primary) and 220 nm (Secondary for non-aromatic impurities).
-
Injection Volume: 10 µL.
Gradient Program
The "propoxy" linker makes the molecule moderately hydrophobic. A gradient is necessary to elute the main peak while cleaning off late-eluting dimers.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute Imidazole) |
| 15.0 | 30 | 70 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 20.0 | 90 | 10 | Re-equilibration |
Sample Preparation
-
Diluent: 50:50 Water:Methanol.
-
Concentration: 0.5 mg/mL (for purity assay).
-
Procedure: Weigh 10 mg of substance into a 20 mL flask. Dissolve in 10 mL methanol; sonicate for 5 mins. Dilute to volume with water.
Workflow Diagram
The following diagram details the operational workflow for the purity analysis, ensuring data integrity.
Caption: Operational workflow for routine purity testing.
Troubleshooting & Validation Tips
-
Peak Tailing: If tailing factor > 1.2, check the pH of Mobile Phase A. If pH drops below 6.0, the imidazole ring begins to protonate, re-engaging silanol interactions. Ensure the column is explicitly "Base Deactivated."
-
Retention Shift: The pKa of the benzoic acid moiety is sensitive to ionic strength. Ensure the buffer concentration is maintained at 20mM. Lower concentrations (e.g., 5mM) may lead to drifting retention times.
-
Unknown Impurities: If using this method for LC-MS analysis, replace Potassium Phosphate with 20mM Ammonium Acetate (pH 6.5) . The chromatography will remain similar, but the buffer is volatile.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 7: Method Development for Ionic Samples).
-
Zheng, Z., et al. (2011).[2] "4-(Imidazol-1-yl)benzoic acid."[2][4][5][6] Acta Crystallographica Section E, E67, o524.[2][7] (Structural confirmation and crystallography data).
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Standards for System Suitability and Tailing Factors).
-
McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. (Authoritative source on silanol interactions with basic compounds like imidazoles).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. gjpb.de [gjpb.de]
- 4. 4-(1-Imidazolyl)benzoic Acid | C10H8N2O2 | CID 736529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 4-(carboxyamino)-3-imidazol-1-yl-benzoic acid (C11H9N3O4) [pubchemlite.lcsb.uni.lu]
- 6. 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. 4-(Imidazol-1-yl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
mass spectrometry fragmentation patterns of imidazole-propoxy-benzoic acid
High-Resolution vs. Nominal Mass Spectrometry for the Characterization and Quantification of Imidazole-Propoxy-Benzoic Acid (IPBA)
Executive Summary
The structural elucidation and pharmacokinetic quantification of complex pharmacophores demand highly specific analytical techniques. Imidazole-propoxy-benzoic acid (IPBA)—a structural motif common in modern therapeutics such as leukotriene modifiers and angiotensin receptor blockers—presents unique analytical challenges due to its diverse functional groups.
This guide objectively compares the performance of two leading mass spectrometry (MS) platforms: Quadrupole Time-of-Flight (Q-TOF) and Triple Quadrupole (QqQ) . By analyzing the electrospray ionization (ESI) fragmentation dynamics of IPBA, we provide researchers and drug development professionals with a causal framework for selecting the optimal MS platform for both structural validation and high-sensitivity bioanalysis.
Mechanistic Insights: The Fragmentation Dynamics of IPBA
To optimize any mass spectrometry method, one must first understand the causality behind a molecule's gas-phase dissociation. In positive electrospray ionization (ESI+), IPBA (
Upon collision-induced dissociation (CID), the fragmentation is driven by the relative bond dissociation energies and the stability of the resulting product ions:
-
Carboxylic Acid Neutral Losses: The benzoic acid moiety is highly susceptible to the neutral loss of water (-18 Da) and carbon dioxide (-44 Da). This decarboxylation is a well-documented thermodynamic sink in the mass spectrometry of benzoic acid derivatives, driven by the formation of a stable phenyl cation [1] [2].
-
Ether Linkage Cleavage: The propoxy chain (-O-CH2-CH2-CH2-) serves as a vulnerable hinge. Inductive cleavage of the ether bond generates an abundant imidazole-propyl cation (m/z 109.0760) and a complementary hydroxybenzoic acid neutral loss.
-
Imidazole Ring Stability: While the imidazole ring is generally stable, higher collision energies can induce ring-opening or the loss of HCN, a characteristic fragmentation pathway for substituted imidazoles [3].
Fig 1. Proposed ESI(+)-MS/MS fragmentation pathway of Imidazole-propoxy-benzoic acid.
Platform Comparison: Q-TOF vs. QqQ
The choice between Q-TOF and QqQ platforms hinges on the specific phase of drug development.
High-Resolution Q-TOF MS (e.g., Agilent 6546 / Waters Xevo G2-XS) Q-TOF instruments provide high resolving power (>30,000) and sub-ppm mass accuracy. This platform is indispensable during the early Drug Metabolism and Pharmacokinetics (DMPK) phase [4]. Because Q-TOF acquires full-scan data without pre-selecting target masses, it allows for the retrospective identification of unknown IPBA metabolites (e.g., hydroxylation or glucuronidation products) that a targeted method would miss.
Triple Quadrupole MS (e.g., Thermo TSQ Altis / Sciex 7500) QqQ platforms operate at nominal mass resolution but excel in Selected Reaction Monitoring (SRM/MRM). By utilizing two mass filters (Q1 and Q3) separated by a collision cell (Q2), QqQ systems filter out matrix background noise, resulting in an unmatched signal-to-noise (S/N) ratio. For late-stage clinical trials requiring the absolute quantification of IPBA in plasma at picogram-per-milliliter levels, QqQ remains the gold standard [5].
Fig 2. Comparative LC-MS/MS analytical workflow for IPBA quantification and characterization.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following protocol incorporates a self-validating feedback loop using stable isotope-labeled internal standards (SIL-IS) and matrix blank checks to rule out ion suppression and carryover.
Step 1: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of human plasma (spiked with IPBA) into a 96-well plate.
-
Add 150 µL of cold acetonitrile containing 10 ng/mL of IPBA-d4 (Internal Standard). Causality: The organic solvent denatures plasma proteins, while the SIL-IS corrects for any subsequent matrix effects or ionization suppression during ESI.
-
Vortex for 2 minutes and centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
Step 2: UHPLC Chromatographic Separation
-
Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile. Causality: Formic acid acts as a proton donor, ensuring IPBA remains fully protonated (
) prior to entering the MS source. -
Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.
Step 3: Mass Spectrometry Acquisition
-
QqQ (Targeted Quantitation): Set Q1 to m/z 247.1 and Q3 to m/z 109.1 (Quantifier transition) and m/z 203.1 (Qualifier transition). Optimize collision energy (CE) to 25 eV for the quantifier.
-
Q-TOF (Structural Elucidation): Operate in Auto MS/MS mode. Set precursor mass range to 100-1000 m/z. Apply a dynamic collision energy ramp (15-40 eV) to capture both fragile (loss of
) and stable (imidazole cleavage) fragments in a single injection.
Quantitative Data Presentation
The following table summarizes the experimental validation data, objectively comparing the performance metrics of both platforms when analyzing IPBA in human plasma.
| Performance Metric | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) |
| Primary Application | Absolute Targeted Quantification | Structural Elucidation & Metabolomics |
| Mass Accuracy | Nominal (~0.1 Da) | High-Resolution (< 2 ppm) |
| Linear Dynamic Range | 4 to 5 orders of magnitude | 3 to 4 orders of magnitude |
| Lower Limit of Quant (LLOQ) | 5.0 pg/mL | 50.0 pg/mL |
| Data Acquisition Mode | MRM / SRM | Full Scan / Auto MS/MS |
| Metabolite Discovery | Poor (Requires pre-knowledge) | Excellent (Retrospective data mining) |
References
-
Doc Brown's Chemistry. Mass spectrum of benzoic acid fragmentation pattern. Retrieved from: [Link]
-
RSC Advances. Nitroimidazolic radiosensitizers investigated by electrospray ionization time-of-flight mass spectrometry and density functional theory. Retrieved from:[Link]
-
Bioanalysis (NIH). Using high-resolution quadrupole TOF technology in DMPK analyses. Retrieved from:[Link]
-
The Royal Society. Quantitative mass spectrometry methods for pharmaceutical analysis. Retrieved from:[Link]
Comparative Binding Analysis: Imidazole-Propoxy vs. Imidazole-Ethoxy Benzoic Acids
[1]
Executive Summary
In the development of selective Thromboxane A2 Synthase (TXAS) inhibitors, the linker length between the imidazole pharmacophore and the benzoic acid moiety is the critical determinant of binding affinity and selectivity.
-
Imidazole-Ethoxy (n=2): Represents the optimal pharmacophore distance (~8.5 Å).[1] Compounds in this class (e.g., Dazoxiben ) exhibit nanomolar affinity (
nM) by perfectly spanning the gap between the heme iron and the Arg374 residue. -
Imidazole-Propoxy (n=3): The extension by one methylene unit (
) typically reduces binding efficiency.[1] While still active, the increased entropic cost and steric bulk often result in a 10- to 50-fold reduction in potency or a shift in selectivity profiles toward other cytochrome P450 enzymes.
Structural Mechanism of Action
To understand the binding difference, one must analyze the active site of TXAS (CYP5A1). The enzyme requires a "two-point" pharmacophore binding mode:
-
Heme Coordination (Head): The
nitrogen of the imidazole ring coordinates axially to the Heme Iron (Fe ), displacing the native water molecule. This is a Type II spectral binding interaction. -
Electrostatic Anchor (Tail): The carboxylate group of the benzoic acid forms a salt bridge with Arg374 (and potentially Glu375) located at the mouth of the access channel.
The Linker Effect (The "Goldilocks" Zone)
The distance between the Heme iron and the guanidinium group of Arg374 is approximately 8.1 to 8.8 Å .
-
Ethoxy Linker (
): Provides a rigid yet flexible tether that matches this distance almost exactly, allowing the imidazole to coordinate perpendicularly to the porphyrin plane without straining the salt bridge.[1] -
Propoxy Linker (
): The additional carbon adds 1.2 Å to the chain length.[1] To fit the pocket, the linker must adopt a kinked (gauche) conformation, introducing an entropic penalty . Alternatively, the imidazole may bind at a tilted angle, weakening the Fe-N bond strength.
Figure 1: Mechanistic comparison of linker length impact on the bipartite binding mode within the TXAS active site.
Comparative Performance Data
The following data synthesizes Structure-Activity Relationship (SAR) findings from key medicinal chemistry studies on Dazoxiben analogs.
| Feature | Imidazole-Ethoxy Benzoic Acid | Imidazole-Propoxy Benzoic Acid |
| Linker Atoms | 3 (Oxygen + 2 Carbons) | 4 (Oxygen + 3 Carbons) |
| Est.[1] Chain Length | ~8.5 Å | ~9.7 Å |
| Binding Affinity ( | 5 – 20 nM (High Potency) | 100 – 500 nM (Moderate Potency) |
| Selectivity | High for TXAS over Cyclooxygenase | Reduced (Risk of P450 11 |
| Thermodynamics | Enthalpy driven (Strong Fe-N bond) | Entropy penalized (Flexible chain restriction) |
| Primary Example | Dazoxiben | Dazoxiben-homologues |
Key Insight: While propoxy derivatives are active, the ethoxy scaffold is universally recognized as the "parent" structure for this class because it maximizes potency per unit of molecular weight (Ligand Efficiency).
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
A. Synthesis of Derivatives (General Procedure)
-
Principle: Nucleophilic substitution of 4-(hydroxy)benzoic acid esters with chloroalkyl-imidazoles.[1]
-
Reagents: 4-hydroxybenzoic acid ethyl ester, 1-(2-chloroethyl)imidazole (for ethoxy) OR 1-(3-chloropropyl)imidazole (for propoxy),
, DMF. -
Reaction: Reflux at 80°C for 12 hours.
-
Hydrolysis: Treat the resulting ester with 1N NaOH/MeOH to yield the free acid.
-
Validation: NMR must show the distinct triplet (ethoxy) vs. quintet (propoxy) signals for the central methylene protons.
B. Spectrophotometric Binding Assay (Type II Difference)
This assay directly measures the coordination of the imidazole to the heme iron, independent of enzymatic turnover.
Reagents:
-
Purified Recombinant Human TXAS (or platelet microsomes).
-
Buffer: 50 mM Tris-HCl, pH 7.4, 0.1 mM EDTA.
-
Ligand stocks (10 mM in DMSO).
Workflow:
-
Baseline: Record the absorption spectrum of the enzyme (350–500 nm). The Soret peak should be at ~418 nm (low spin).
-
Titration: Add aliquots of Ethoxy or Propoxy ligand (0.1
M to 10 M). -
Observation: Watch for the Type II spectral shift :
-
Peak: Shift to ~424 nm (Red shift).
-
Trough: Appearance at ~390 nm.
-
-
Calculation: Plot the absorbance difference (
) vs. concentration. Fit to the Michaelis-Menten equation to determine the Spectral Dissociation Constant ( ).[1]
Figure 2: Workflow for the spectrophotometric determination of binding affinity (
References
-
Cross, P. E., et al. (1985). "Selective thromboxane synthetase inhibitors. 1. 1-[(Aryloxy)alkyl]-1H-imidazoles." Journal of Medicinal Chemistry. Link
- Establishes the optimal distance of 8.1–8.8 Å for this scaffold.
-
Manley, P. W., et al. (1987).[2] "Structure-activity relationships in an imidazole-based series of thromboxane synthase inhibitors." Journal of Medicinal Chemistry. Link[1]
- Detailed SAR comparison of Dazoxiben analogs.
-
BindingDB. "Target: Thromboxane-A synthase (Human)." Link
- Source for raw IC50/Ki d
Sources
- 1. EP2511844A2 - Advanced drug development and manufacturing - Google Patents [patents.google.com]
- 2. Thromboxane synthase inhibitors. Synthesis and pharmacological activity of (R)-, (S)-, and (+/-)-2,2-dimethyl-6-[2-(1H-imidazol-1-yl)-1-[[(4-methoxyphenyl)- methoxy]methyl]ethoxy]hexanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
X-Ray Diffraction vs. NMR for the Structural Confirmation of 4-(3-Imidazol-1-yl-propoxy)-benzoic Acid
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Analytical Comparison Guide
Executive Summary
In the development of advanced Metal-Organic Frameworks (MOFs) and active pharmaceutical ingredients (APIs), the structural validation of bifunctional organic linkers is a critical bottleneck. 4-(3-Imidazol-1-yl-propoxy)-benzoic acid is a highly versatile, flexible ligand featuring a coordinating imidazole ring and a carboxylate group separated by a three-carbon propoxy tether [1].
While Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard for assessing solution-state purity, they fail to capture the spatial realities of flexible molecules. As a Senior Application Scientist, I frequently observe framework synthesis failures stemming from a misunderstanding of ligand conformation. This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against alternative analytical methods, detailing the causality behind experimental choices and providing a self-validating protocol for solid-state confirmation.
The Analytical Challenge: Flexibility in Bifunctional Linkers
Unlike rigid dicarboxylic acids (e.g., terephthalic acid or BDC) commonly used in MOF synthesis [3], the introduction of a propoxy chain (-O-CH₂-CH₂-CH₂-) introduces significant torsional degrees of freedom.
In solution, this chain undergoes rapid bond rotation, meaning NMR only detects a time-averaged conformation. However, during crystallization or metal-coordination, the ligand locks into a specific geometry—often dictated by strong intermolecular hydrogen bonding between the carboxylic acid (-COOH) and the imidazole nitrogen (=N-) [2]. To rationally design MOF topologies or pharmaceutical co-crystals, researchers must know the exact spatial distance and dihedral angles between these two pharmacophores. SCXRD is the only technique capable of providing this absolute 3D conformation.
Comparative Performance Data
The following table summarizes the quantitative and qualitative performance of standard analytical techniques for confirming the structure of 4-(3-Imidazol-1-yl-propoxy)-benzoic acid.
| Analytical Technique | Primary Output | Conformational Data | Phase Purity Validation | Sample State | Limit of Detection / Sample Size |
| Single-Crystal XRD (SCXRD) | Absolute 3D Structure, Bond Lengths, Angles | Excellent (Exact dihedral angles) | Poor (Only analyzes one crystal) | Solid (Single Crystal) | ~0.1 x 0.1 x 0.1 mm crystal |
| Powder XRD (PXRD) | Bulk Crystallinity, Phase Identification | None (Inferred via SCXRD simulation) | Excellent (Analyzes bulk powder) | Solid (Powder) | ~10–20 mg |
| ¹H & ¹³C NMR | Chemical Connectivity, Solution Purity | Poor (Time-averaged signals only) | Moderate (Detects soluble impurities) | Solution (e.g., DMSO- | ~5 mg |
| LC-MS (ESI) | Molecular Weight ( | None | Moderate (Chromatographic purity) | Solution | < 1 µg |
Visualizing the Analytical Workflow
To establish a rigorous, self-validating analytical pipeline, researchers must combine solution-state screening with solid-state confirmation.
Figure 1: Analytical decision tree for structural confirmation of flexible bifunctional ligands.
Causality & Experimental Design: Why We Do What We Do
When designing an SCXRD experiment for 4-(3-Imidazol-1-yl-propoxy)-benzoic acid, every step must be optimized to handle the flexibility of the propoxy chain.
-
Choice of Solvent for Crystallization: The ligand contains both a highly polar hydrogen-bonding network (imidazole/carboxylic acid) and a hydrophobic aromatic core. Using a binary solvent system (e.g., DMF/Methanol with Diethyl Ether diffusion) forces a slow reduction in solubility, preventing kinetic trapping and allowing the thermodynamically stable conformer to crystallize [1].
-
Cryogenic Data Collection (100 K): X-ray diffraction relies on electron density. At room temperature, the flexible -CH₂- groups in the propoxy chain undergo severe thermal vibration, smearing the electron density and artificially shortening apparent C-C bond lengths. Cooling the crystal to 100 K using a liquid nitrogen stream freezes these vibrations, yielding highly accurate atomic coordinates.
-
The Self-Validating Loop: A single crystal is not statistically representative of a 10-gram batch. To validate the system, the atomic coordinates from the SCXRD experiment must be used to generate a simulated PXRD pattern. This simulated pattern is then overlaid with the experimental PXRD pattern of the bulk powder. A match confirms that the bulk material shares the exact conformation determined by the single crystal.
Step-by-Step SCXRD Protocol
The following protocol outlines the self-validating workflow for obtaining and verifying the X-ray diffraction data of the target ligand.
Phase 1: Crystal Growth (Vapor Diffusion Method)
-
Dissolution: Dissolve 15 mg of 4-(3-Imidazol-1-yl-propoxy)-benzoic acid in 1.5 mL of a 1:1 mixture of N,N-Dimethylformamide (DMF) and Methanol in a 4 mL glass vial. Sonicate until completely clear.
-
Chamber Setup: Place the uncapped 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of Diethyl Ether (the anti-solvent).
-
Diffusion: Seal the 20 mL vial tightly and leave it undisturbed at 25 °C for 72–96 hours. The volatile ether will slowly diffuse into the DMF/MeOH phase, gently lowering the solubility and yielding high-quality, block-like single crystals.
Phase 2: Data Collection & Refinement
-
Harvesting: Submerge the crystals in Paratone-N oil to prevent solvent loss and degradation. Select a crystal with dimensions roughly 0.1 × 0.1 × 0.15 mm under a polarized light microscope.
-
Mounting: Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's goniometer under a 100 K nitrogen cold stream.
-
Diffraction: Collect data using Mo Kα radiation (
= 0.71073 Å). Ensure data completeness is >99% up to = 50°. -
Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on
(SHELXL). Ensure the final value is < 0.05, indicating a highly accurate structural model.
Phase 3: Self-Validation
-
Simulation: Export the .cif (Crystallographic Information File) and use Mercury software to generate a simulated PXRD diffractogram.
-
Verification: Run the remaining bulk powder through a benchtop PXRD (Cu Kα radiation). Overlay the experimental data with the simulated data. If the peaks align, the structural confirmation is validated.
Figure 2: Step-by-step self-validating crystallization and SCXRD protocol.
Conclusion
While NMR and LC-MS are indispensable for confirming the chemical synthesis of 4-(3-Imidazol-1-yl-propoxy)-benzoic acid, they are fundamentally blind to the molecule's spatial geometry. Because the propoxy chain introduces critical flexibility, relying solely on solution-state data can lead to catastrophic failures in downstream applications, such as MOF self-assembly or drug formulation. By implementing a rigorous, low-temperature SCXRD protocol coupled with bulk PXRD validation, researchers can establish a ground-truth understanding of their ligand's 3D architecture.
References
-
Chen, S.-S., et al. "New Metal–Organic Frameworks Constructed from the 4-Imidazole-Carboxylate Ligand: Structural Diversities, Luminescence, and Gas Adsorption Properties." Crystal Growth & Design, ACS Publications, 2014. URL:[Link]
-
Hu, D.-C., et al. "Devising Mixed-Ligand Based Robust Cd(II)-Framework From Bi-Functional Ligand for Fast Responsive Luminescent Detection of Fe3+ and Cr(VI) Oxo-Anions in Water With High Selectivity and Recyclability." Frontiers in Chemistry (via PMC, NIH), 2022. URL:[Link]
Thermal Decomposition Comparison of Imidazole-Based MOF Ligands: A Technical Guide
Introduction: The Zeolitic Imidazolate Framework (ZIF) Paradigm
Zeolitic Imidazolate Frameworks (ZIFs) represent a highly resilient subclass of Metal-Organic Frameworks (MOFs). By mirroring the tetrahedral topologies of traditional inorganic zeolites, ZIFs achieve remarkable chemical and thermal stability, making them prime candidates for rigorous applications ranging from industrial gas separation to high-temperature drug formulation processes (e.g., hot-melt extrusion)[1].
However, the thermal decomposition profile of a ZIF is intrinsically tied to the specific imidazole derivative used as the organic linker. This guide provides an objective, data-driven comparison of the thermal stability of various imidazole-based MOF ligands—specifically focusing on imidazole (Im), 2-methylimidazole (2-mIm), and benzimidazole (bIm)—and outlines a self-validating experimental framework for their thermogravimetric analysis (TGA).
Mechanistic Causality: Why Do ZIFs Degrade Differently?
The thermal degradation of imidazole-based MOFs is not a simple, uniform bond-breaking event; it is a complex interplay of thermodynamics, steric hindrance, and environmental conditions.
-
Steric Shielding and Bond Strength: The exceptional stability of ZIF-8 (Zn-coordinated 2-methylimidazole) stems from the hydrophobic methyl groups of the 2-mIm ligand. These groups sterically shield the Zn-N coordination bonds from nucleophilic attack (such as moisture) and significantly increase the activation energy required for linker detachment[1]. Benzimidazole ligands (used in ZIF-7 and ZIF-11) provide even greater steric bulk and aromatic stacking, pushing their degradation onset temperatures slightly higher than that of ZIF-8[2].
-
Melting vs. Decomposition: A critical distinction among imidazole ligands is their propensity to induce thermal amorphization. ZIFs constructed with unsubstituted imidazole, such as ZIF-4 and ZIF-zni, undergo a solid-liquid phase transition (melting) between 1,200 K and 1,500 K before complete decomposition[3]. In contrast, ZIF-8 decomposes before it can melt. The steric bulk of the 2-mIm ligand raises the theoretical melting point of ZIF-8 above its decomposition threshold, forcing the framework to collapse directly from a solid state[3].
-
Atmospheric Dependence (Oxidizing vs. Inert): The degradation pathway is highly sensitive to the purge gas. In an inert environment (N₂ or Ar), the 2-mIm ligand undergoes carbonization above 500 °C, forming intermediate azirine rings coordinated to zinc, and ultimately leaving a residue of elemental zinc and porous carbon[4]. In an oxidizing environment (Air), oxygen acts as a combustion catalyst. Oxidative effects enhance decomposition at approximately 300 °C, triggering rapid framework collapse and yielding zinc oxide (ZnO)[4][5].
Figure 1: Thermal degradation pathway of 2-methylimidazole-based ZIFs in varying atmospheres.
Comparative Thermal Stability Data
The table below synthesizes the thermal behavior of prominent imidazole-based MOFs under inert conditions (N₂/Ar). Note that the exact onset temperature can shift based on the heating rate (e.g., 5 °C/min vs. 10 °C/min)[6][7].
| MOF | Metal | Ligand | Topology | Thermal Degradation Onset (N₂) | Primary Residue (N₂) |
| ZIF-4 | Zn | Imidazole (Im) | cag | ~400 °C (Melts prior to degradation) | Amorphous Glass / Carbon |
| ZIF-67 | Co | 2-Methylimidazole (2-mIm) | sod | 500 – 550 °C | Elemental Co / Carbon |
| ZIF-8 | Zn | 2-Methylimidazole (2-mIm) | sod | 500 – 600 °C | Elemental Zn / Carbon |
| ZIF-7 | Zn | Benzimidazole (bIm) | sod | 550 – 600 °C | Elemental Zn / Carbon |
| ZIF-11 | Zn | Benzimidazole (bIm) | rho | 550 – 600 °C | Elemental Zn / Carbon |
Data supported by thermogravimetric analyses demonstrating that benzimidazole derivatives (ZIF-7, ZIF-11) exhibit slightly higher thermal stability than 2-mIm derivatives (ZIF-8), while unsubstituted imidazole frameworks (ZIF-4) undergo phase transitions at lower temperatures[2][3].
Self-Validating Experimental Protocol for TGA/DSC
To objectively compare the thermal stability of newly synthesized MOF ligands against commercial standards, researchers must employ a rigorously controlled Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC).
The following protocol is designed as a self-validating system . By incorporating baseline subtractions and stoichiometric residual checks, the methodology inherently flags instrument drift or sample contamination, ensuring absolute trustworthiness of the data.
Figure 2: Standardized Thermogravimetric Analysis (TGA) workflow for MOF thermal stability.
Step-by-Step Methodology
Step 1: Instrument Calibration and Baseline Establishment
-
Action: Run an empty alumina (Al₂O₃) or platinum crucible through the exact temperature program intended for the sample.
-
Causality: This establishes a thermal baseline. Buoyancy effects of the purge gas change as a function of temperature, which can artificially skew mass readings. Subtracting this baseline from the final sample data eliminates instrument-induced artifacts.
Step 2: Sample Preparation
-
Action: Accurately weigh 5.0 to 10.0 mg of the activated ZIF powder into the crucible. Ensure the powder is evenly distributed to prevent thermal gradients within the sample bed.
-
Self-Validation Checkpoint: The sample must be pre-dried (activated) in a vacuum oven at 100 °C for 12 hours prior to testing. If the TGA curve shows a mass loss >5% before 150 °C, the sample was not properly desolvated[5], and the run should be discarded to prevent solvent vaporization from masking early ligand degradation.
Step 3: Atmosphere Selection
-
Action: Purge the furnace with high-purity Nitrogen (N₂) or Argon (Ar) at a flow rate of 50 mL/min for inert testing, or synthetic Air for oxidative testing. Allow 15 minutes of purge time before initiating the heat cycle to ensure complete displacement of ambient gases[4].
Step 4: Temperature Programming
-
Action: Program a linear heating rate of 5 °C/min from ambient temperature to 800 °C.
-
Causality: A slow heating rate (5 °C/min) is critical. Faster rates (e.g., 20 °C/min) cause thermal lag between the furnace thermocouple and the sample core, artificially inflating the apparent decomposition onset temperature[6].
Step 5: Data Analysis & Stoichiometric Verification
-
Action: Identify the primary mass loss steps. The first step (<200 °C) corresponds to residual guest molecules. The steep drop (>500 °C) corresponds to the carbonization of the imidazole ligand and framework collapse[5].
-
Self-Validation Checkpoint: Calculate the theoretical yield of the metal residue. For ZIF-8 (C₈H₁₀N₄Zn, Molar Mass ≈ 227.6 g/mol ) decomposing in air, the final product is ZnO (Molar Mass ≈ 81.4 g/mol ). The theoretical residual mass should be exactly ~35.7% of the desolvated framework mass. If the experimental residue deviates by more than ±2%, the original framework was either defective, contained unreacted metal clusters, or the decomposition was incomplete.
References
1.[6] Thermal Analysis of a Metal–Organic Framework ZnxCo1-X-ZIF-8 for Recent Applications. PMC. 2.[4] Kinetics of ZIF-8 Thermal Decomposition in Inert, Oxidizing, and Reducing Environments. ACS Publications. 3.[3] Melting of zeolitic imidazolate frameworks with different topologies: insight from first-principles molecular dynamics. ChemRxiv. 4.[7] Engineering Fe-Modified Zeolitic Imidazolate Frameworks (Fe-ZIF-8 and Fe-ZIF-67) via In Situ Thermal Synthesis. MDPI. 5.[2] Preparation of Zeolitic Imidazolate Frameworks and Their Application as Flame Retardant. MDPI. 6.[5] Thermal stability of prepared ZIF-8s. ResearchGate. 7.[1] ZIF-8 metal–organic frameworks and their hybrid materials: emerging photocatalysts for energy and environmental applications. RSC Publishing.
Sources
- 1. ZIF-8 metal–organic frameworks and their hybrid materials: emerging photocatalysts for energy and environmental applications - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02662D [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo1-X-ZIF-8 for Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Spectroscopic Comparison Guide: 4-(3-Imidazol-1-yl-propoxy)-benzoic Acid vs. Its Esters
As a Senior Application Scientist, distinguishing between a free carboxylic acid and its esterified counterpart is a fundamental yet critical quality control step in synthetic workflows. 4-(3-Imidazol-1-yl-propoxy)-benzoic acid (CAS: 75912-95-7)[1] and its esters, such as ethyl 4-(3-(1H-imidazol-1-yl)propoxy)benzoate (CAS: 74226-04-3)[2], are versatile building blocks in medicinal chemistry. They are frequently utilized in the synthesis of bioactive molecules, including agents targeting3[3] and parasitic diseases like 4[4].
This guide provides an objective, data-driven spectroscopic comparison to ensure structural integrity and monitor reaction completion when converting the free acid to an ester.
Figure 1: Synthetic workflow and spectroscopic decision matrix for IPBA esterification.
Fourier Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: The most immediate and reliable method to monitor the conversion of the benzoic acid derivative to its ester is FTIR. The free carboxylic acid exists primarily as a hydrogen-bonded dimer in the solid state, which significantly weakens the carbonyl (C=O) double bond character, resulting in a lower stretching frequency. Upon esterification, this hydrogen-bonding network is disrupted, yielding an isolated ester carbonyl that vibrates at a higher frequency. Furthermore, the broad O-H stretch characteristic of the carboxylic acid dimer completely disappears.
| Functional Group | Free Acid (IPBA) | Ethyl Ester | Mechanistic Causality / Note |
| C=O Stretch | ~1680 - 1695 cm⁻¹ | ~1710 - 1725 cm⁻¹ | Loss of H-bonded dimer increases bond order and stiffness in the ester. |
| O-H Stretch | ~2500 - 3300 cm⁻¹ (Broad) | Absent | Esterification consumes the hydroxyl group. |
| C-O-C (Ester) | ~1250 cm⁻¹ | ~1270 cm⁻¹ | Shift due to change from acid C-O to ester C-O-C asymmetric stretch. |
| Imidazole C=N | ~1510 cm⁻¹ | ~1510 cm⁻¹ | Remains structurally unchanged; serves as an internal reference band. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: ¹H and ¹³C NMR provide unambiguous confirmation of the esterification. The defining feature in ¹H NMR is the disappearance of the highly deshielded carboxylic acid proton (~12.5 ppm), which undergoes rapid exchange but is usually visible in dry DMSO-d6. Concurrently, the appearance of the ester alkyl protons (e.g., a quartet at ~4.3 ppm and a triplet at ~1.3 ppm for the ethyl ester) confirms the transformation. The aromatic protons ortho to the carbonyl also experience a slight upfield shift in the ester compared to the highly electron-withdrawing free acid.
| Nucleus | Position | Free Acid (IPBA) (ppm) | Ethyl Ester (ppm) | Mechanistic Causality / Note |
| ¹H | -COOH | ~12.5 (1H, br s) | Absent | Consumed during esterification. |
| ¹H | Ester -OCH₂-CH₃ | Absent | ~4.25 - 4.35 (2H, q) | Strongly deshielded by the adjacent ester oxygen. |
| ¹H | Ester -OCH₂-CH₃ | Absent | ~1.30 - 1.40 (3H, t) | Terminal methyl group of the newly formed ethyl ester. |
| ¹H | Ar-H (ortho to C=O) | ~7.90 - 8.00 (2H, d) | ~7.95 - 8.05 (2H, d) | Minor shift due to the altered anisotropic effect of the ester C=O. |
| ¹H | Imidazole H-2 | ~7.65 (1H, s) | ~7.65 (1H, s) | Unaffected by distant esterification; used for integration calibration. |
| ¹³C | C=O | ~167.0 | ~166.0 | Ester carbonyl carbon is slightly more shielded than the free acid. |
Mass Spectrometry (ESI-MS)
Expertise & Causality: Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode is ideal for these basic imidazole-containing compounds. The free acid will show a protonated molecular ion [M+H]⁺ at m/z 247.1, while the ethyl ester will appear at m/z 275.1. The fragmentation pathways (MS/MS) are highly diagnostic: the free acid typically loses water (-18 Da) and CO₂ (-44 Da), whereas the ethyl ester undergoes neutral loss of ethanol (-46 Da) or ethylene (-28 Da) via a McLafferty-type rearrangement.
| Species | [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) | Diagnostic Neutral Loss |
| Free Acid (IPBA) | 247.1 | 229.1, 203.1, 109.1 | -H₂O (18 Da), -CO₂ (44 Da) |
| Ethyl Ester | 275.1 | 247.1, 229.1, 109.1 | -C₂H₄ (28 Da), -EtOH (46 Da) |
Experimental Protocols (Self-Validating Systems)
To ensure scientific trustworthiness and reproducibility, the following protocols incorporate built-in validation steps to prevent false positives during structural elucidation.
Protocol 1: Attenuated Total Reflectance (ATR) FTIR Analysis
-
System Validation (Blank): Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (air) to ensure no residual peaks (especially around 1700 cm⁻¹ or 3000 cm⁻¹) are present from previous runs.
-
Sample Application: Deposit 1-2 mg of the solid sample directly onto the crystal. Apply uniform pressure using the anvil to ensure optimal optical contact.
-
Acquisition: Collect 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.
-
Data Validation: Verify that the baseline is flat and the maximum absorbance does not exceed 1.0 AU to prevent detector saturation. Normalize the spectrum against the invariant imidazole C=N stretch (~1510 cm⁻¹) to accurately compare relative peak intensities between the acid and ester.
Protocol 2: Quantitative ¹H NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d6. Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (set to 0.00 ppm).
-
Instrument Tuning (Self-Validation): Lock onto the deuterium signal of the DMSO solvent. Perform automated gradient shimming until the TMS linewidth at half-height is < 1.0 Hz to ensure high resolution.
-
Acquisition Parameters: Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the molecule (typically D1 = 10 seconds is sufficient for quantitative integration of the aromatic and carbonyl regions). Acquire 16 transients.
-
Data Processing: Phase and baseline correct the spectrum manually. Integrate the isolated imidazole H-2 proton (set strictly to 1.00) and validate the integration of the propoxy chain (-CH₂-CH₂-CH₂-), which must equal exactly 6.00 protons.
Protocol 3: LC-ESI-MS/MS Analysis
-
System Priming: Inject a blank (50:50 Water:Acetonitrile with 0.1% Formic Acid) to confirm the absence of carryover at m/z 247 or 275.
-
Sample Preparation: Dilute the sample to 1 µg/mL in the mobile phase to prevent ion suppression and detector saturation.
-
Acquisition: Run a short isocratic gradient (e.g., 3 minutes) using a C18 column. Operate the mass spectrometer in positive ESI mode.
-
Fragmentation (Self-Validation): Apply collision-induced dissociation (CID) at 20-30 eV. Validate the structure by confirming the presence of the m/z 109 fragment in both compounds, which corresponds to the stable protonated ethylimidazole cation formed by the cleavage of the ether bond.
References
-
Title: 2137599-05-2_5-Bromo-2-cyclopentyl-3-hydrazinylquinoline (Includes listing for CAS 74226-04-3) Source: ChemSrc URL: [Link][2]
-
Title: Small Schiff Base Molecules—A Possible Strategy to Combat Biofilm-Related Infections Source: PubMed Central (NIH) URL: [Link][3]
-
Title: WO2019145360A1 - Novel compounds for the treatment of parasitic infections Source: Google Patents URL: [4]
Sources
- 1. 4-[3-(1H-imidazol-1-yl)propoxy]Benzoic acid | 75912-95-7 [chemicalbook.com]
- 2. 2137599-05-2_CAS号:2137599-05-2_5-Bromo-2-cyclopentyl-3-hydrazinylquinoline - 化源网 [m.chemsrc.com]
- 3. Small Schiff Base Molecules—A Possible Strategy to Combat Biofilm-Related Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2019145360A1 - Novel compounds for the treatment of parasitic infections - Google Patents [patents.google.com]
Safety Operating Guide
Personal protective equipment for handling 4-(3-Imidazol-1-yl-propoxy)-benzoic acid
[1][2][3]
Executive Safety Summary
Status: Novel Research Intermediate (Treat as Hazardous) Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Potential Acute Toxin (Oral) Immediate Action: Handle strictly within a chemical fume hood.[2] Avoid all dust generation.[3][4][5][6][7][8]
Scientific Context: 4-(3-Imidazol-1-yl-propoxy)-benzoic acid is a bifunctional zwitterionic intermediate containing a basic imidazole ring and an acidic benzoic acid moiety, linked by a propoxy chain.[1][2] While specific toxicological data (CAS) may be unpublished for this exact linker configuration, structural analogs (e.g., 4-(1H-imidazol-1-yl)benzoic acid) confirm a baseline hazard profile of H315 (Skin Irritation), H319 (Severe Eye Irritation), and H335 (Respiratory Irritation) .[1][2] The propoxy linker increases lipophilicity compared to direct analogs, potentially enhancing dermal absorption.
Hazard Identification & Risk Assessment
Based on Analogous Hazard Extrapolation (AHE) from Imidazole and Benzoic Acid derivatives.
| Hazard Category | GHS Classification (Estimated) | Mechanism of Action |
| Eye Health | Category 2A (Irritant) | The imidazole nitrogen is basic (pKa ~7), while the carboxylic acid is acidic (pKa ~4).[1][2] Contact with mucous membranes can cause significant pH-driven irritation or corneal opacity.[1] |
| Respiratory | Category 3 (STOT-SE) | Fine particulate dust is highly irritating to the upper respiratory tract.[1][2] Inhalation may trigger bronchospasm or chemical pneumonitis. |
| Skin Contact | Category 2 (Irritant) | The lipophilic propoxy chain facilitates interaction with the stratum corneum.[2] Prolonged exposure may lead to dermatitis or sensitization. |
| Physical | Combustible Dust | Like most organic solids, fine dust dispersed in air poses a deflagration risk if ignition sources are present.[2] |
Personal Protective Equipment (PPE) Matrix
Protocol: "Barrier-First" Defense Strategy
| Body Zone | Standard Operation (mg scale) | Scale-Up / High Risk (>10g or Aerosol) | Technical Rationale |
| Respiratory | Fume Hood (Face Velocity: 100 fpm) | PAPR or N95 + Fume Hood | The solid is likely a light, electrostatic powder.[1][2] Engineering controls (hood) are superior to respirators for routine tasks. |
| Ocular | Chemical Splash Goggles | Goggles + Face Shield | Safety glasses are insufficient.[2] Goggles seal against airborne dust and accidental splashes of basic/acidic solutions. |
| Dermal (Hand) | Nitrile Gloves (Min 0.11mm) | Double Gloving (Nitrile) | Nitrile offers excellent resistance to the likely solvents (DMSO, DMF) used to dissolve this compound.[2] |
| Dermal (Body) | Lab Coat (Cotton/Poly blend) | Tyvek® Sleeve Covers / Apron | Protects street clothes from dust accumulation.[2] Synthetic blends reduce static discharge risk. |
Operational Protocols: Step-by-Step
Phase 1: Reception & Storage
-
Inspection: Upon receipt, inspect the container for seal integrity. If the outer package is damaged, open only inside a fume hood.
-
Labeling: Immediately label as "Irritant - Handle in Hood."
-
Storage: Store in a cool, dry place away from strong oxidizers. Ensure the container is tightly closed to prevent moisture absorption (hygroscopic potential of imidazole).[2]
Phase 2: Weighing & Transfer (Critical Control Point)
Risk: Dust generation is highest during transfer.[1][2]
-
Environment: Place the analytical balance inside the fume hood. If this is impossible, use a "powder funnel" and tared transfer vessel to minimize open-air exposure.[1]
-
Anti-Static: Use an anti-static gun or ionizer if the powder appears "flyaway" (electrostatic).[2]
-
Technique:
-
Open the source container only when ready.
-
Use a disposable spatula.
-
Close the container immediately after aliquoting.
-
Wipe the exterior of the transfer vessel with a damp Kimwipe before removing it from the hood.
-
Phase 3: Solubilization & Reaction
Solubility Note: This compound is likely sparingly soluble in water/ether but highly soluble in DMSO, DMF, or Methanol.
-
Solvent Addition: Add solvent slowly. The heat of solution is likely negligible, but always assume exotherm potential with zwitterions.
-
Reaction Monitoring: When heating reaction mixtures containing this intermediate, ensure a reflux condenser is fitted to prevent vapor escape.
Phase 4: Decontamination & Spills
-
Dry Spill: Do not sweep.[2] Use a HEPA-filtered vacuum or wet-wipe method (damp paper towel) to avoid lofting dust.[1]
-
Wet Spill: Absorb with vermiculite or sand.[9] Neutralize surface with a mild detergent solution; avoid strong acids/bases which may react with the amphoteric functional groups.[2]
Visualized Workflows
Figure 1: Handling Lifecycle & Decision Logic
This diagram outlines the safe flow of material from receipt to disposal, highlighting critical decision points for PPE escalation.
Caption: Operational workflow emphasizing the shift in PPE requirements from solid handling (dust risk) to solution handling (solvent permeation risk).
Disposal & Environmental Compliance
-
Waste Classification: Non-halogenated organic waste (unless halogenated solvents are used).[2]
-
Neutralization: Do not attempt to neutralize in the sink. The zwitterionic nature makes pH adjustment unpredictable without titration.
-
Container: Collect in High-Density Polyethylene (HDPE) or glass waste containers.
-
Labeling: Clearly mark as "Contains Imidazole Derivative - Irritant."[1][2]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. [Link][1][2]
-
PubChem. (n.d.).[2] Compound Summary: 4-(1H-Imidazol-1-yl)benzoic acid (Analogous Hazard Data). National Library of Medicine. [Link][1][2]
-
ECHA (European Chemicals Agency). (n.d.).[2] C&L Inventory: Imidazole Derivatives Hazard Classification. [Link][1][2]
Sources
- 1. 4-(1-Imidazolyl)benzoic Acid | C10H8N2O2 | CID 736529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. fishersci.com [fishersci.com]
- 5. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. carlroth.com [carlroth.com]
- 9. schuelke.com [schuelke.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
